molecular formula C15H12N2O B13845490 Carbamazepine-d2,15N

Carbamazepine-d2,15N

カタログ番号: B13845490
分子量: 239.27 g/mol
InChIキー: FFGPTBGBLSHEPO-LHPFHNCUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbamazepine-d2,15N is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C15H12N2O

分子量

239.27 g/mol

IUPAC名

1,10-dideuteriobenzo[b][1]benzazepine-11-(15N)carboxamide

InChI

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i7D,8D,16+1

InChIキー

FFGPTBGBLSHEPO-LHPFHNCUSA-N

異性体SMILES

[2H]C1=C2C(=CC=C1)C=CC3=CC=CC(=C3N2C(=O)[15NH2])[2H]

正規SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N

製品の起源

United States

Foundational & Exploratory

Physicochemical Properties of Carbamazepine-d2,15N: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Carbamazepine-d2,15N, an isotopically labeled form of the anticonvulsant drug Carbamazepine (B1668303). This information is critical for its application in pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical methodologies.

Core Physicochemical Data

The introduction of deuterium (B1214612) and a heavy nitrogen isotope into the Carbamazepine structure results in a molecule with a higher molecular weight, which is essential for its use in mass spectrometry-based analytical techniques. While extensive experimental data for the isotopically labeled compound is not broadly published, the physicochemical properties are expected to be very similar to those of the unlabeled Carbamazepine.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₀D₂¹⁵NNO[1][2]
Molecular Weight 239.27 g/mol [1][2]
Appearance Off-White Solid[2]
Purity >95% (by HPLC)[1]
Storage Temperature +4°C[1]

Table 2: Physicochemical Properties of Unlabeled Carbamazepine (for reference)

PropertyValueSource
Melting Point 189-192 °C[3]
Boiling Point 399.6 ± 45.0 °C (estimated)[4]
pKa 13.94 ± 0.20 (predicted)[3]
LogP 2.45[3]

Solubility Profile

The solubility of Carbamazepine is a critical factor in its formulation and bioavailability. The solubility of this compound is expected to be nearly identical to its unlabeled counterpart.

Table 3: Solubility of Carbamazepine in Various Solvents

SolventSolubilitySource
Water Practically insoluble[4]
Ethanol ~3 mg/mL[5]
DMSO ~25 mg/mL[5]
Dimethylformamide (DMF) ~25 mg/mL[5]
Acetonitrile Soluble[6]
Methanol (B129727) Soluble[5]
Propylene Glycol Soluble[4]
Acetone Soluble[4]
Chloroform Soluble[4]
1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mL[5]

Experimental Protocols

Isotopically labeled standards like this compound are predominantly used in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods, to ensure accuracy and precision.

Quantification of Carbamazepine in Human Plasma using LC-MS³ with this compound as an Internal Standard

This section details a validated method for the therapeutic drug monitoring of Carbamazepine.[7][8][9]

Objective: To accurately quantify the concentration of Carbamazepine in human plasma samples.

Internal Standard: this compound

Methodology:

  • Sample Preparation:

    • To 5 µL of human plasma, add 1000 µL of methanol containing the internal standard, this compound.

    • Vortex to precipitate plasma proteins.

    • Centrifuge to pellet the precipitate.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • System: Shimadzu UFLC XR system or equivalent.[7][8][9]

    • Column: ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm).[7][8][9]

    • Mobile Phase A: 0.1% Formic acid in water.[7][8][9]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[7][8][9]

    • Flow Rate: 0.25 mL/min.[7][8][9]

    • Gradient Elution: A suitable gradient to separate Carbamazepine and the internal standard.

    • Column Temperature: 40°C.

    • Autosampler Temperature: 4°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • System: SCIEX QTRAP® 5500 linear ion trap triple quadrupole mass spectrometer or equivalent.[7][8][9]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: MS³

    • Transitions:

      • Carbamazepine: m/z 237.0 → 220.1 → 192.2.[7]

      • This compound: m/z 240.1 → 196.2 → 181.2.[7]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS³ Analysis plasma 5 µL Human Plasma add_is Add Methanol with This compound plasma->add_is vortex Vortex (Protein Precipitation) add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc UFLC Separation supernatant->lc ms MS³ Detection lc->ms quant Quantification ms->quant

Caption: Workflow for the quantification of Carbamazepine in plasma.

Signaling Pathways of Carbamazepine

Carbamazepine exerts its therapeutic effects primarily by modulating neuronal excitability. Its main mechanism of action involves the inhibition of voltage-gated sodium channels.[4][10][11][12] Additionally, it has been shown to influence other signaling pathways, which may contribute to its broader clinical efficacy.[13][14][15]

cluster_Na Primary Mechanism cluster_Other Secondary Mechanisms CBZ Carbamazepine Na_channel Voltage-gated Sodium Channel (Inactive State) CBZ->Na_channel Binds & Inhibits Wnt_FZD8 Wnt/β-catenin Signaling (via FZD8 receptor) CBZ->Wnt_FZD8 Inhibits NMDA NMDA Receptor-mediated Arachidonic Acid Signaling CBZ->NMDA Reduces GABA Increased GABA Transmission CBZ->GABA Modulates Dopamine Increased Dopamine Turnover CBZ->Dopamine Modulates Action_Potential Reduced Repetitive Firing of Action Potentials Na_channel->Action_Potential Leads to Neuronal_Excitability Decreased Neuronal Excitability Action_Potential->Neuronal_Excitability Results in

Caption: Mechanism of action of Carbamazepine.

References

An In-depth Technical Guide to the Synthesis and Purification of Carbamazepine-d2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Carbamazepine-d2,15N, an isotopically labeled internal standard crucial for pharmacokinetic studies and therapeutic drug monitoring of Carbamazepine. This document outlines a plausible synthetic route, detailed experimental protocols, purification methods, and relevant analytical data.

Introduction

Carbamazepine is a first-line anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy and bipolar disorder. Accurate quantification of Carbamazepine in biological matrices is essential for therapeutic drug monitoring to ensure efficacy and minimize toxicity. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative analysis by mass spectrometry, as they mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.

This guide details the chemical synthesis of 1,10-dideuteriobenzo[b][1]benzazepine-11-(15N)carboxamide (this compound), a common commercially available labeled variant.[1][2]

Synthesis of this compound

The synthesis of this compound can be logically divided into two key stages: the synthesis of the deuterated iminostilbene (B142622) backbone and the subsequent introduction of the 15N-labeled carbamoyl (B1232498) group.

Synthesis of 1,10-dideuterio-5H-dibenzo[b,f]azepine (Iminostilbene-d2)

The deuterated iminostilbene precursor can be prepared from iminodibenzyl (B195756) through catalytic dehydrogenation. The deuterium (B1214612) labels are introduced at the 1 and 10 positions of the dibenzo[b,f]azepine ring system. While specific literature for the direct synthesis of iminostilbene-d2 (B563433) is scarce, a plausible route involves the deuteration of a suitable precursor followed by cyclization and dehydrogenation, or a direct H-D exchange on the iminostilbene molecule under appropriate catalytic conditions. For the purpose of this guide, we will consider the synthesis starting from a commercially available deuterated precursor or a custom synthesis involving deuteration of an early-stage intermediate.

A general industrial method for the synthesis of unlabeled iminostilbene involves the catalytic dehydrogenation of iminodibenzyl in a fixed-bed reactor.[3][4] This process can be adapted by using 1,10-dideuterio-10,11-dihydro-5H-dibenzo[b,f]azepine as the starting material.

Carbamoylation with a 15N-labeled Reagent

The final step in the synthesis is the introduction of the 15N-labeled carbamoyl group onto the nitrogen of the deuterated iminostilbene. A common and environmentally friendly method for the carbamoylation of iminostilbene is the reaction with urea (B33335) in the presence of an acid catalyst. To introduce the 15N label, 15N-labeled urea is used.

An alternative, traditional method involves the reaction of iminostilbene with phosgene (B1210022) to form an intermediate carbamoyl chloride, which is then reacted with 15N-labeled ammonia.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound. These protocols are constructed based on established methods for the synthesis of Carbamazepine and its derivatives.

Synthesis of this compound via the Urea Method

Materials:

  • 1,10-dideuterio-5H-dibenzo[b,f]azepine (Iminostilbene-d2)

  • Urea-15N

  • Acetic acid

  • Sulfuric acid

  • Deionized water

Procedure:

  • To a suspension of Urea-15N (6.66 moles) in acetic acid (500 ml), slowly add sulfuric acid (15 ml) while stirring at 25-30°C.

  • Add Iminostilbene-d2 (0.518 moles) to the reaction mixture.

  • Heat the mixture to 80-85°C and maintain this temperature for 7-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture and dilute with deionized water.

  • The product, this compound, will precipitate out of the solution.

  • Filter the precipitate, wash with deionized water until the washings are neutral, and dry the product at 90-100°C to a constant weight.

Purification by Recrystallization

Materials:

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol or acetone.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate complete crystallization.

  • Filter the recrystallized product and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Data Presentation

ParameterValueReference
Molecular Formula C₁₅H₁₀D₂N¹⁵NO
Molecular Weight 239.27 g/mol
Purity (Commercial) >95% (HPLC)
Appearance Off-White Solid
Storage Temperature +4°C
Expected Yield (Urea Method) ~80%Based on similar unlabeled synthesis

Mandatory Visualization

Synthesis Pathway of this compound

Synthesis_Pathway Iminostilbene_d2 Iminostilbene-d2 (1,10-dideuterio-5H-dibenzo[b,f]azepine) Carbamazepine_d2_15N This compound Iminostilbene_d2->Carbamazepine_d2_15N Acetic Acid, Sulfuric Acid, 80-85°C Urea_15N Urea-15N Urea_15N->Carbamazepine_d2_15N

Caption: Synthesis of this compound from Iminostilbene-d2 and Urea-15N.

Purification Workflow

Purification_Workflow Crude Crude this compound Dissolution Dissolution in hot solvent (Ethanol or Acetone) Crude->Dissolution Crystallization Cooling and Crystallization Dissolution->Crystallization Filtration Filtration and Washing Crystallization->Filtration Drying Drying under vacuum Filtration->Drying Pure Pure this compound (>95% Purity) Drying->Pure

Caption: Purification of this compound by recrystallization.

Purification and Characterization

Purification

The primary method for purifying this compound is recrystallization. Common solvents for this purpose include ethanol, acetone, and toluene. The choice of solvent can influence the crystal form (polymorph) of Carbamazepine, which in turn can affect its dissolution properties. For use as an analytical standard, achieving high chemical purity is the primary goal.

For higher purity requirements or for the separation of closely related impurities, column chromatography can be employed. A typical stationary phase would be silica (B1680970) gel, with an eluent system such as ethyl acetate/hexane. Preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolution for purification. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common choice for the analytical separation of Carbamazepine and can be adapted for preparative scale.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. The mass spectrum will show a molecular ion peak corresponding to the mass of the labeled compound (C₁₅H₁₀D₂N¹⁵NO).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the positions of deuteration by the absence of signals at the 1 and 10 positions of the dibenzo[b,f]azepine ring. ¹³C and ¹⁵N NMR can provide further structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity. A reversed-phase HPLC method with UV detection (typically at 230 nm or 285 nm) is commonly used. The purity is determined by comparing the peak area of the main component to the total area of all peaks. Commercial standards for this compound typically specify a purity of greater than 95%.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and isotopic purity. The described method, utilizing a deuterated iminostilbene precursor and a 15N-labeled urea, represents a plausible and efficient route to this essential internal standard. Subsequent purification by recrystallization or chromatographic techniques is critical to achieving the high purity required for its application in quantitative analytical methods. The analytical characterization techniques outlined are indispensable for verifying the successful synthesis and purity of the final product.

References

A Technical Guide to the Isotopic Enrichment and Purity of Carbamazepine-d2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic enrichment and chemical purity of doubly labeled Carbamazepine (B1668303) (Carbamazepine-d2,15N). The incorporation of stable isotopes, such as deuterium (B1214612) (²H or d) and nitrogen-15 (B135050) (¹⁵N), into drug molecules is a critical technique in pharmaceutical research, enabling precise quantification in pharmacokinetic and metabolic studies. Accurate determination of the isotopic enrichment and purity of these labeled compounds is paramount for the integrity and validity of experimental results.[1][2]

Synthesis of this compound

The synthesis of this compound involves the incorporation of two deuterium atoms and one nitrogen-15 atom into the Carbamazepine molecule. A plausible synthetic approach would involve the deuteration of the aromatic rings of a suitable precursor, followed by the introduction of the ¹⁵N-labeled carboxamide group.

A general strategy for the deuteration of aromatic compounds involves electrophilic substitution reactions using a deuterium source, such as deuterated acids.[3][4] The ¹⁵N-labeled amide can be synthesized from a corresponding amine and a ¹⁵N-labeled cyanate (B1221674) or by the reaction of an acyl chloride with ¹⁵N-labeled ammonia.[5][6][]

Below is a conceptual workflow for the synthesis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Iminostilbene Iminostilbene Deuterated_Iminostilbene Deuterated Iminostilbene (Iminostilbene-d2) Iminostilbene->Deuterated_Iminostilbene Deuteration Acyl_Chloride 5-Chlorocarbonyl-iminostilbene-d2 Deuterated_Iminostilbene->Acyl_Chloride Phosgenation Phosgene Phosgene Phosgene->Acyl_Chloride CBZ_d2_15N This compound Acyl_Chloride->CBZ_d2_15N Amination N15_Ammonia ¹⁵N-Ammonia N15_Ammonia->CBZ_d2_15N

Figure 1: Conceptual Synthesis Workflow for this compound.

Isotopic Enrichment Analysis

The determination of isotopic enrichment involves quantifying the abundance of the desired isotopologues (molecules with specific isotopic compositions) in the final product. The primary techniques for this analysis are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][8]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining isotopic enrichment by accurately measuring the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of isotopologues.[8]

Experimental Protocol: Isotopic Enrichment by LC-ESI-HRMS

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.

    • Prepare a series of dilutions to obtain a working solution of approximately 1 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

    • Gradient: A gradient elution can be used to separate the analyte from any potential impurities. A typical gradient might start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 10% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

    • Scan Mode: Full scan mode with a resolution of at least 70,000.

    • Scan Range: m/z 150-350.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated this compound ([M+H]⁺).

    • From the mass spectrum of the analyte peak, determine the relative intensities of the ion signals corresponding to the unlabeled (d0, ¹⁴N), partially labeled, and fully labeled (d2, ¹⁵N) species.

    • Calculate the isotopic enrichment by comparing the peak areas of the different isotopologues.

Data Presentation: Isotopic Distribution of this compound

IsotopologueTheoretical m/z ([M+H]⁺)Observed Intensity (%)
Carbamazepine (d0, ¹⁴N)237.1022
Carbamazepine-d1,¹⁴N238.1085
Carbamazepine-d2,¹⁴N239.1148
Carbamazepine-d0,¹⁵N238.0993
Carbamazepine-d1,¹⁵N239.1056
Carbamazepine-d2,¹⁵N 240.1118
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the position of the isotopic labels and to estimate the level of enrichment. For this compound, ¹H NMR, ²H NMR, and ¹⁵N NMR would be informative.

Experimental Protocol: Isotopic Enrichment by NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Acquisition:

    • ¹H NMR: Acquire a standard proton NMR spectrum. The reduction in the integral of the signals corresponding to the deuterated positions can be used to estimate the deuterium incorporation.

    • ¹⁵N NMR: Acquire a ¹⁵N NMR spectrum to confirm the presence and enrichment of the ¹⁵N label.

    • ²H NMR: A deuterium NMR spectrum will show a signal for each deuterated position, confirming the location of the labels.

  • Data Analysis:

    • In the ¹H NMR spectrum, compare the integration of the aromatic signals where deuteration is expected with the integration of a non-deuterated proton signal within the molecule.

    • The presence of a signal in the ¹⁵N spectrum confirms the incorporation of the ¹⁵N label. The signal-to-noise ratio can provide a qualitative measure of enrichment.

Chemical Purity Assessment

The chemical purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10][11][12]

Experimental Protocol: Purity by HPLC-UV

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 0.5 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of about 0.1 mg/mL.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10][12]

    • Mobile Phase: A mixture of acetonitrile and water is commonly used. A typical composition is 30:70 (v/v) acetonitrile:water.[10]

    • Flow Rate: 1.0 mL/min.[12]

    • Injection Volume: 10 µL.[11]

    • Detection: UV detection at 285 nm.[12]

    • Column Temperature: Ambient or controlled at 25 °C.

  • Data Analysis:

    • Run a blank (mobile phase) injection, followed by the sample injection.

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Data Presentation: Chemical Purity of this compound

ParameterResult
Purity by HPLC (% Area)>95%
Retention Time (min)
Impurity Profile

Overall Analytical Workflow

The following diagram illustrates the logical flow of the analytical process for the characterization of this compound.

Analytical_Workflow cluster_workflow Analytical Workflow for this compound Characterization Start Synthesized This compound Purity_Analysis Chemical Purity Assessment (HPLC-UV) Start->Purity_Analysis Enrichment_Analysis Isotopic Enrichment Analysis Start->Enrichment_Analysis Final_Report Certificate of Analysis Purity_Analysis->Final_Report HRMS High-Resolution Mass Spectrometry (LC-ESI-HRMS) Enrichment_Analysis->HRMS NMR Nuclear Magnetic Resonance (¹H, ¹⁵N, ²H NMR) Enrichment_Analysis->NMR HRMS->Final_Report NMR->Final_Report

Figure 2: Analytical Workflow for this compound Characterization.

Conclusion

The comprehensive characterization of isotopically labeled compounds such as this compound is essential for their effective use in research and development. By employing a combination of high-resolution mass spectrometry for isotopic enrichment determination and HPLC for chemical purity analysis, a thorough understanding of the material's composition can be achieved. The detailed protocols and data presentation formats provided in this guide offer a framework for researchers to accurately assess the quality of their labeled compounds, thereby ensuring the reliability of their experimental data.

References

Carbamazepine-d2,15N CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carbamazepine-d2,15N, an isotopically labeled analog of the anticonvulsant drug Carbamazepine (B1668303). This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds in pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative analysis.

Core Compound Details

This compound is a stable isotope-labeled version of Carbamazepine, where two hydrogen atoms have been replaced by deuterium (B1214612) (d2) and one nitrogen atom has been replaced by its heavier isotope, ¹⁵N. This labeling provides a distinct mass signature, making it an invaluable tool in mass spectrometry-based analytical methods.

Physicochemical Properties
PropertyValue
IUPAC Name 5H-dibenzo[b,f]azepine-5-(¹⁵N-carboxamide)-10,11-d2
Molecular Formula C₁₅H₁₀D₂N¹⁵NO
Molecular Weight Approximately 239.27 g/mol
CAS Number 1173022-00-8 (for [2H2,15N]-Carbamazepine)
Unlabeled CAS Number 298-46-4

Experimental Protocols

Synthesis of this compound

While a specific, detailed, publicly available protocol for the synthesis of this compound is not readily found in the literature, a general synthetic approach can be inferred from the synthesis of unlabeled Carbamazepine and general isotopic labeling techniques. The synthesis would likely involve the following conceptual steps:

  • Preparation of a Deuterated Precursor: The synthesis would likely start with a deuterated precursor to introduce the deuterium atoms at the 10 and 11 positions. This could potentially be achieved through the reduction of a suitable precursor with a deuterium source.

  • Introduction of the ¹⁵N-Carboxamide Group: The ¹⁵N-labeled carbamoyl (B1232498) group is a key feature. This is typically introduced by reacting the deuterated iminostilbene (B142622) precursor with a ¹⁵N-labeled cyanate (B1221674) or a similar ¹⁵N-containing reagent. A common method for synthesizing unlabeled carbamazepine involves the reaction of iminostilbene with phosgene (B1210022) followed by ammonolysis, or by reacting iminostilbene with a cyanate. For the labeled analog, ¹⁵N-labeled potassium cyanate or ¹⁵N-ammonia would be used in these respective routes.

It is important to note that the synthesis of isotopically labeled compounds is a specialized process often carried out by commercial suppliers of stable isotope-labeled standards.

Quantitative Analysis using Isotope Dilution Mass Spectrometry (ID-MS)

This compound is primarily used as an internal standard in the quantification of Carbamazepine in biological matrices by isotope dilution mass spectrometry. A typical experimental protocol is outlined below.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum sample, add an appropriate amount of this compound solution in methanol (B129727) as the internal standard.

  • Add 300 µL of acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Carbamazepine: The transition of the protonated molecule [M+H]⁺ to a specific product ion is monitored.

      • This compound: The corresponding transition for the isotopically labeled internal standard is monitored. The precursor and product ions will have a higher mass-to-charge ratio due to the presence of deuterium and ¹⁵N.

    • Data Analysis: The concentration of Carbamazepine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled Carbamazepine.

Metabolic Pathway of Carbamazepine

Carbamazepine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The major metabolic pathway involves the formation of an active metabolite, Carbamazepine-10,11-epoxide.

Carbamazepine_Metabolism CBZ Carbamazepine CBZE Carbamazepine-10,11-epoxide (active metabolite) CBZ->CBZE CYP3A4, CYP2C8 Other Other minor metabolites (e.g., hydroxylated derivatives) CBZ->Other CYP enzymes CBZD 10,11-trans-dihydroxy- carbamazepine (inactive) CBZE->CBZD Epoxide hydrolase (EPHX1)

Caption: Major metabolic pathway of Carbamazepine.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of Carbamazepine in a biological sample using this compound as an internal standard.

LCMS_Workflow start Biological Sample (e.g., Plasma, Serum) add_is Spike with This compound (Internal Standard) start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract_supernatant Supernatant Evaporation centrifuge->extract_supernatant reconstitute Reconstitution in Mobile Phase extract_supernatant->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data_analysis Data Analysis (Peak Area Ratio vs. Calibration Curve) lcms->data_analysis result Quantification of Carbamazepine data_analysis->result

Caption: Workflow for Carbamazepine quantification by ID-MS.

This technical guide provides essential information for the effective use of this compound in a research and drug development setting. The provided protocols and diagrams are intended as a general guide and may require optimization for specific applications and instrumentation.

A Comprehensive Technical Guide to the Storage, Stability, and Handling of Carbamazepine-d2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the proper storage conditions and stability of Carbamazepine-d2,15N. The following sections detail recommended storage for both the neat solid material and its solutions, summarize stability data, and provide established experimental protocols for stability-indicating analyses. This guide is intended to ensure the integrity and accurate use of this compound in research and development settings.

Storage Conditions

Proper storage is critical to maintain the chemical and isotopic purity of this compound. Recommendations for the solid compound and its solutions are based on manufacturer guidelines and data from related isotopically labeled analogs.

Solid (Neat) Compound

The solid form of this compound should be stored under controlled conditions to prevent degradation.

ParameterRecommended ConditionSource(s)
Temperature +4°C for long-term storage. An alternative of -20°C is also cited.[1]
Light Protect from light.[2]
Container Store in a tightly sealed container.[2]
Shipping Shipped at ambient temperature.[3]
Stock and Working Solutions
Labeled CompoundSolvent/MatrixConcentrationStorage TemperatureStability DurationSource(s)
Carbamazepine-d10Not specifiedNot specified-80°C6 months[4]
Carbamazepine-d10Not specifiedNot specified-20°C1 month[4]
Carbamazepine-d10Acetonitrile-d3100 µg/mL+2°C to +8°CNot specified (Store refrigerated)[5]
Carbamazepine-d10Methanol (B129727)100 µg/mLFreezeNot specified[6]
This compoundHuman Plasma1.0 µg/mL-70°CStable (Long-term)[7]

It is best practice to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.[4]

Stability Profile

The stability of this compound is expected to be comparable to that of unlabeled carbamazepine (B1668303). Degradation pathways are likely to be similar, involving hydrolysis and oxidation. Forced degradation studies on unlabeled carbamazepine have identified the conditions under which the molecule is susceptible to degradation.

Forced Degradation Studies of Carbamazepine

Forced degradation studies are essential for developing stability-indicating analytical methods. These studies intentionally stress the molecule to identify potential degradation products and pathways.

Stress ConditionReagents and ConditionsObserved Degradation of CarbamazepineSource(s)
Acidic Hydrolysis 0.1N HCl at 60°C for 30 minutesSignificant degradation[8]
Basic Hydrolysis 0.1N NaOH at 60°C for 30 minutesSignificant degradation[8]
Oxidative 3% H₂O₂ for 24 hoursStable[8]
Photolytic Exposure to light for 24 hoursStable[8]
Thermal 60°C for 24 hoursStable[8]

These findings suggest that this compound is most likely to be stable under oxidative, photolytic, and thermal stress but susceptible to degradation under acidic and basic conditions.

Considerations for Isotopic Stability

For deuterated compounds, a key consideration is the potential for hydrogen-deuterium exchange, which can compromise the isotopic purity of the standard. In this compound, the deuterium (B1214612) atoms are located on the dibenzazepine (B1670418) ring, which are generally stable and not prone to exchange under typical analytical conditions. The ¹⁵N label is also stable.

Experimental Protocols: Stability-Indicating HPLC Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The following table summarizes validated HPLC methods for unlabeled carbamazepine that can be adapted for this compound.

ColumnMobile PhaseFlow RateDetectionRun TimeSource(s)
C18 (150 mm x 4.6 mm, 5 µm)Methanol:Water (70:30, v/v)1.5 mL/minPDA at 285 nm~2.3 min[9]
Grace C18 (250mm x 4.6ID, 5 µm)Methanol:Water (70:30, v/v)0.8 mL/minUV at 244 nmNot specified[8]
C18 reverse-phase (150x3.9 mm, 5 µm)20 mM KH₂PO₄:Acetonitrile:Methanol (6:3:1, v/v/v)Not specifiedNot specified≤ 5 mins[10]

General Protocol for a Forced Degradation Study:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Apply Stress Conditions: Aliquot the stock solution and expose to various stress conditions as detailed in section 2.1 (acidic, basic, oxidative, photolytic, and thermal).

  • Neutralization/Quenching: After the specified exposure time, neutralize the acidic and basic samples. For oxidative stress, the reaction may be quenched if necessary.

  • Sample Preparation: Dilute the stressed samples to a suitable concentration for HPLC or LC-MS analysis.

  • Chromatographic Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Visualizations

Logical Workflow for Storage and Handling

This compound Storage and Handling Workflow start Receive this compound check_form Solid (Neat) or Solution? start->check_form store_solid Store at +4°C or -20°C Protect from light Tightly sealed container check_form->store_solid Solid store_solution Store at -20°C (1 month) or -80°C (6 months) Protect from light check_form->store_solution Solution prepare_solution Prepare Stock Solution (e.g., in Methanol or Acetonitrile) store_solid->prepare_solution use_in_experiment Use in Experiment store_solution->use_in_experiment aliquot Aliquot into smaller volumes to avoid freeze-thaw cycles prepare_solution->aliquot aliquot->use_in_experiment

Caption: Workflow for proper storage and handling of this compound.

Experimental Workflow for a Forced Degradation Study

Forced Degradation Study Workflow start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions: - Acidic (HCl) - Basic (NaOH) - Oxidative (H₂O₂) - Photolytic (UV/Vis) - Thermal (Heat) start->stress_conditions control Unstressed Control Sample start->control sample_prep Neutralize/Quench and Dilute Samples stress_conditions->sample_prep control->sample_prep hplc_analysis Analyze via Stability-Indicating HPLC or LC-MS Method sample_prep->hplc_analysis data_analysis Compare Chromatograms (Stressed vs. Control) hplc_analysis->data_analysis degradation_detected Degradation Detected: - Assess peak purity - Quantify degradation data_analysis->degradation_detected Yes no_degradation No Significant Degradation data_analysis->no_degradation No end Report Stability Profile degradation_detected->end no_degradation->end

Caption: General workflow for conducting a forced degradation study.

References

A Comprehensive Technical Guide to the Safe Handling of Carbamazepine-d2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling procedures for Carbamazepine-d2,15N, an isotopically labeled form of the anticonvulsant drug Carbamazepine (B1668303). Given its use in research and developmental settings, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document outlines the material's physicochemical properties, toxicological data, recommended handling protocols, and emergency procedures.

Physicochemical and Toxicological Profile

This compound is a stable isotope-labeled version of Carbamazepine, where two hydrogen atoms have been replaced by deuterium (B1214612) and one nitrogen atom by a nitrogen-15 (B135050) isotope.[1][2] While the isotopic labeling provides a valuable tool for tracing and quantification in metabolic studies, the fundamental chemical properties and toxicological profile are considered to be closely aligned with the unlabeled parent compound.[3][4]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Carbamazepine and its isotopically labeled form.

PropertyValueReference(s)
Chemical Name 5H-Dibenz[b,f]azepine-5-carboxamide-d2,15N[1]
Molecular Formula C₁₅H₁₀D₂¹⁵NNO[1][2]
Molecular Weight 239.27 g/mol [1][2]
Appearance White to off-white or yellowish-white crystalline powder/solid[5][6][7]
Melting Point 189-193°C[7][8]
Boiling Point 411°C at 760 mmHg (decomposes)[6][8]
Solubility Practically insoluble in water; soluble in acetone, alcohol, chloroform, and dichloromethane.[6][7][8]
Storage Temperature 2°C to 8°C, protected from moisture.[9][10]
Toxicological Data and Hazard Identification

Carbamazepine is classified as a hazardous substance.[11] The isotopically labeled version should be handled with the same level of caution.

Hazard ClassGHS ClassificationPrecautionary Statement(s)Reference(s)
Acute Toxicity (Oral) Harmful if swallowed (Category 4)P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[12][13]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled (Category 1)P261: Avoid breathing dust. P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.[10][12]
Skin Sensitization May cause an allergic skin reaction (Category 1)P272: Contaminated work clothing should not be allowed out of the workplace. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10][12]
Reproductive Toxicity Suspected of damaging fertility or the unborn child (Category 2)P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.[9][12]
Carcinogenicity Suspected of causing cancer (Category 2)P201: Obtain special instructions before use.[9]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure (Category 2)P314: Get medical advice/attention if you feel unwell.[9]

Toxicity Thresholds:

  • Therapeutic Range: 8 – 12 mg/L (34 – 51 micromol/L)[14]

  • Toxic Levels: >12 mg/L (ataxia and nystagmus), >20 mg/L (CNS and anticholinergic effects), >40 mg/L (coma, seizures, cardiac abnormalities)[14][15]

  • LD50 (Oral, rat): 1957 mg/kg[11]

Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are based on established guidelines for handling hazardous and isotopically labeled compounds.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical to minimize exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entry into Controlled Area lab_coat Wear a designated lab coat start->lab_coat gloves Don double nitrile gloves lab_coat->gloves eye_protection Wear chemical safety goggles or a face shield gloves->eye_protection respirator Use a NIOSH-approved respirator for handling powder eye_protection->respirator end Proceed with Handling Procedures respirator->end

Caption: Recommended PPE workflow before handling this compound.

Engineering Controls and Laboratory Practices
  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[16][17]

  • Weighing: Use an analytical balance within a ventilated enclosure. Utilize anti-static techniques to prevent dispersal of the fine powder.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Cap containers tightly.

  • Housekeeping: Clean work surfaces thoroughly after each use. Wet wiping is preferred over dry sweeping to prevent dust generation.[11]

  • Waste Disposal: Dispose of all contaminated materials (gloves, wipes, pipette tips) as hazardous chemical waste in accordance with local, state, and federal regulations.[9][10]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid MeasuresReference(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[13][16]
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[13][16]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][16]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][16]

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, gently cover with an absorbent material to avoid raising dust.

  • Carefully collect the spilled material and place it in a sealed container for hazardous waste disposal.[11][13]

  • Clean the spill area with a suitable detergent and water.

Metabolic Pathway of Carbamazepine

Carbamazepine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[18][19] The major metabolic pathway involves the formation of an active epoxide metabolite. Understanding this pathway is crucial for interpreting experimental results using this compound.

Carbamazepine_Metabolism cluster_metabolism Carbamazepine Metabolic Pathway CBZ Carbamazepine CBZE Carbamazepine-10,11-epoxide (active) CBZ->CBZE CYP3A4, CYP2C8 Other_Metabolites Other Minor Metabolites (e.g., hydroxy, quinone) CBZ->Other_Metabolites CYP2B6, UGT2B7 CBZD Carbamazepine-10,11-diol (inactive) CBZE->CBZD Epoxide Hydrolase Excretion Urinary Excretion CBZD->Excretion Other_Metabolites->Excretion

Caption: Major metabolic pathway of Carbamazepine in the liver.

Logical Workflow for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe research environment.

Safe_Handling_Workflow cluster_workflow Safe Handling Workflow for this compound Receipt Receive and Log Compound Storage Store at 2-8°C in a designated, locked location Receipt->Storage Preparation Prepare for Experiment in a Fume Hood Storage->Preparation Experiment Conduct Experiment with Appropriate PPE Preparation->Experiment Decontamination Decontaminate Work Area and Equipment Experiment->Decontamination Waste Segregate and Dispose of Hazardous Waste Decontamination->Waste Documentation Document Usage and Disposal Waste->Documentation

Caption: A logical workflow for the safe handling of this compound.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

A Technical Guide to the Structural Elucidation of Carbamazepine-d2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Carbamazepine-d2,15N. This isotopically labeled analog of the anticonvulsant drug Carbamazepine is a critical tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis. This document outlines the key analytical techniques, experimental protocols, and expected data for the definitive structural confirmation of this compound.

Introduction to Carbamazepine and its Labeled Analogs

Carbamazepine (C15H12N2O) is a first-generation anticonvulsant widely used in the treatment of epilepsy, neuropathic pain, and bipolar disorder.[1] Its mechanism of action primarily involves the blockage of voltage-gated sodium channels.[1][2] The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate quantification in complex biological matrices by mass spectrometry, as they exhibit similar chemical and physical properties to the unlabeled drug but are distinguishable by their mass.[2] The specific labeling with two deuterium (B1214612) atoms and one nitrogen-15 (B135050) atom provides a distinct mass shift, minimizing the risk of isotopic interference.

Predicted Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValue
Molecular FormulaC₁₅H₁₀D₂¹⁵NNO
Molecular Weight239.27 g/mol [3][4]
AppearanceOff-White Solid[3]
InChIInChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i7D,8D,16+1[3][4]
Unlabeled CAS Number298-46-4[4]

Experimental Workflow for Structural Elucidation

The structural confirmation of a newly synthesized batch of this compound involves a multi-step analytical workflow. This process ensures the correct incorporation of the stable isotopes and the overall structural integrity of the molecule.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_confirmation Final Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Preparative HPLC) synthesis->purification ms Mass Spectrometry (MS) - Confirmation of Molecular Weight - Isotopic Purity purification->ms nmr Nuclear Magnetic Resonance (NMR) - 1H NMR - 13C NMR - 15N NMR purification->nmr ftir Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Analysis purification->ftir hplc High-Performance Liquid Chromatography (HPLC) - Purity Assessment purification->hplc data_integration Data Integration and Structural Confirmation ms->data_integration nmr->data_integration ftir->data_integration hplc->data_integration final_report final_report data_integration->final_report Final Report

A generalized experimental workflow for the synthesis and structural elucidation of this compound.

Key Analytical Techniques and Expected Data

The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the molecular weight and assessing the isotopic enrichment of the labeled compound.

Expected Data:

ParameterExpected ValueRationale
[M+H]⁺ m/z 240.1Corresponds to the protonated molecule (C₁₅H₁₀D₂¹⁵NNO + H)⁺. The increased mass from two deuterium atoms and one ¹⁵N atom results in a +3 Da shift compared to unlabeled Carbamazepine ([M+H]⁺ = 237.1).
Isotopic Purity >98%The relative abundance of the m/z 240.1 ion compared to ions corresponding to partially labeled or unlabeled species.
Fragmentation Pattern Consistent with Carbamazepine structureThe fragmentation pattern should be analogous to that of unlabeled Carbamazepine, with mass shifts in fragments containing the labeled atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the specific location of the deuterium labels.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentComparison to Unlabeled Carbamazepine
~7.4-7.2m6HAromatic protons (positions 1, 2, 3, 4, 6, 9)Unchanged
~7.0s2HOlefinic protons (positions 10, 11)Unchanged
~5.7br s2H-NH₂Unchanged, but may show coupling to ¹⁵N
Signals for protons at positions 7 and 8Absent or significantly reduced-Aromatic protons at deuterated positionsSignals for H-7 and H-8 in unlabeled Carbamazepine are absent.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (ppm)AssignmentComparison to Unlabeled Carbamazepine
~156C=OUnchanged
~140-120Aromatic and Olefinic CarbonsSignals for deuterated carbons (C-7 and C-8) will be significantly attenuated or absent due to the absence of a directly attached proton and C-D coupling.

Expected ¹⁵N NMR Data:

A direct or indirect (e.g., via ¹H-¹⁵N HMBC) detection of the ¹⁵N nucleus in the carboxamide group would provide definitive evidence of ¹⁵N incorporation.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups.

Expected FTIR Data (KBr pellet):

Wavenumber (cm⁻¹)AssignmentComparison to Unlabeled Carbamazepine
~3460, ~3160N-H stretching of primary amideMinor shifts possible due to the ¹⁵N isotope.
~1675C=O stretching (amide I)Minor shift to lower wavenumber expected due to the heavier ¹⁵N atom.
~1595, ~1490C=C stretching (aromatic)Unchanged
C-D stretching~2200-2100New bands appearing in this region, confirming deuteration.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the chemical purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 285 nm.

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase.

    • Inject the solution into the HPLC system.

    • Record the chromatogram and determine the peak area of the main component.

    • Calculate the purity based on the relative peak areas.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and isotopic purity.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode.

  • Procedure:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Infuse the solution directly into the ESI source.

    • Acquire the full scan mass spectrum in the range of m/z 100-400.

    • Determine the accurate mass of the protonated molecular ion and compare it to the theoretical mass.

    • Analyze the isotopic distribution to confirm enrichment.

NMR Spectroscopy
  • Objective: To confirm the molecular structure and the location of the isotopic labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Experiments: ¹H NMR, ¹³C NMR, and potentially ¹H-¹⁵N HMBC.

  • Procedure:

    • Dissolve the sample in the deuterated solvent.

    • Acquire the NMR spectra using standard parameters.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals and assign the chemical shifts to the respective nuclei in the molecule.

Structural Relationship Diagram

The following diagram illustrates the key structural features of this compound and the location of the isotopic labels.

structural_relationship cluster_molecule This compound Structure cluster_key Legend mol d_label D n15_label 15N d_key Deuterium Label n15_key Nitrogen-15 Label d_label_key D n15_label_key 15N

Key structural features and isotopic labeling of this compound.

Conclusion

The structural elucidation of this compound is a critical quality control step that ensures its suitability for use in sensitive analytical and research applications. A combination of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy provides complementary information that, when integrated, allows for the unambiguous confirmation of the molecular structure, including the precise location and enrichment of the stable isotope labels. The methodologies and expected data presented in this guide serve as a comprehensive resource for researchers and scientists involved in the synthesis, analysis, and application of isotopically labeled compounds.

References

Methodological & Application

Application Note: Preparation of Carbamazepine-d2,15N Stock and Working Solutions for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbamazepine-d2,15N is a stable isotope-labeled version of Carbamazepine (B1668303), an anticonvulsant drug. Due to its chemical similarity and mass difference from the unlabeled drug, it is an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) applications for therapeutic drug monitoring and pharmacokinetic studies.[1] The use of a stable isotope-labeled internal standard is a robust method to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[2][3] This application note provides a detailed protocol for the preparation of stock and working solutions of this compound.

Materials and Equipment

  • This compound (neat powder)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water (18.2 MΩ·cm)

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator

  • Amber glass vials for storage

Protocol

1. Preparation of Stock Solution (1.00 mg/mL)

The stock solution is prepared at a high concentration to ensure stability and allow for accurate dilutions for various experimental needs.

  • Step 1.1: Weighing. Accurately weigh a precise amount (e.g., 10 mg) of this compound neat powder using an analytical balance.

  • Step 1.2: Dissolving. Transfer the weighed powder to a volumetric flask. Add a small amount of methanol to dissolve the powder completely. Gentle vortexing or sonication can be used to aid dissolution.

  • Step 1.3: Dilution. Once fully dissolved, bring the solution to the final volume with methanol to achieve a concentration of 1.00 mg/mL.[2][4] For example, if 10 mg of the powder is weighed, a 10 mL volumetric flask should be used.

  • Step 1.4: Storage. Transfer the stock solution to a tightly sealed, labeled amber glass vial and store at 2-8°C. A storage temperature of +4°C is also recommended.

2. Preparation of Working Solution (10.0 µg/mL)

The working solution is a dilution of the stock solution and is the solution that will be added to the samples being analyzed.

  • Step 2.1: Dilution of Stock Solution. Pipette the required volume of the 1.00 mg/mL stock solution into a new volumetric flask. For example, to prepare 10 mL of a 10.0 µg/mL working solution, pipette 100 µL of the stock solution into a 10 mL volumetric flask.

  • Step 2.2: Final Dilution. Dilute the solution to the final volume with a 50:50 (v/v) mixture of methanol and water.

  • Step 2.3: Homogenization. Mix the solution thoroughly by inverting the flask several times or by vortexing.

  • Step 2.4: Storage. Store the working solution in a labeled amber glass vial at 2-8°C. It is recommended to prepare the working solution fresh on the day of analysis or to validate its stability for longer storage periods.

Data Presentation

The following tables summarize the key quantitative data for the preparation of this compound solutions.

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₁₀D₂N¹⁵NO
Molecular Weight239.27 g/mol
Purity>95% (HPLC)
FormatNeat Solid
Storage Temperature+4°C

Table 2: Stock and Working Solution Preparation

SolutionConcentrationSolvent(s)Preparation Example
Stock Solution1.00 mg/mLMethanol10 mg of this compound in 10 mL of Methanol
Working Solution10.0 µg/mL50:50 Methanol/Water (v/v)100 µL of Stock Solution diluted to 10 mL

Table 3: Solubility of Unlabeled Carbamazepine

SolventSolubility
MethanolSoluble
DMSOSoluble
EthanolApproximately 3 mg/mL
Dimethyl formamide (B127407) (DMF)Approximately 25 mg/mL
WaterPractically insoluble

Experimental Workflow

The following diagram illustrates the workflow for the preparation of stock and working solutions of this compound.

G cluster_stock Stock Solution Preparation (1.00 mg/mL) cluster_working Working Solution Preparation (10.0 µg/mL) weigh Weigh this compound dissolve Dissolve in Methanol weigh->dissolve dilute_stock Dilute to final volume with Methanol dissolve->dilute_stock store_stock Store at 2-8°C dilute_stock->store_stock pipette Pipette Stock Solution store_stock->pipette Use for Working Solution dilute_working Dilute with 50:50 Methanol/Water pipette->dilute_working homogenize Homogenize Solution dilute_working->homogenize store_working Store at 2-8°C homogenize->store_working

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for Carbamazepine-d2,15N in Pharmacokinetic and Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the use of Carbamazepine-d2,15N, a stable isotope-labeled (SIL) analog of Carbamazepine (B1668303), for advanced pharmacokinetic and metabolism studies. The inclusion of deuterium (B1214612) and a heavy nitrogen atom in the carbamazepine structure allows for its precise differentiation from the unlabeled drug by mass spectrometry, making it an invaluable tool in drug development.

Application Notes

Gold Standard Internal Standard for Bioanalytical Methods

This compound serves as an ideal internal standard for the quantification of carbamazepine in biological matrices such as plasma, serum, and urine.[1][2][3][4] Due to its near-identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar extraction recovery and matrix effects. This minimizes analytical variability and enhances the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][4] The mass difference allows for distinct detection, ensuring reliable quantification of the parent drug.[1][2]

"Microdosing" and Absolute Bioavailability Studies

The use of a stable isotope-labeled drug like this compound is a powerful technique for determining the absolute bioavailability and other key pharmacokinetic parameters of a drug without the need for a separate intravenous formulation of the unlabeled drug.[5][6][7] By administering a therapeutic oral dose of unlabeled carbamazepine and a simultaneous intravenous microdose of this compound, researchers can accurately determine the fraction of the oral dose that reaches systemic circulation.[6][7] This "all-in-one" study design reduces inter-subject variability and allows for the precise characterization of a drug's pharmacokinetic profile under steady-state conditions.[5][6]

Elucidating Metabolic Pathways and Drug-Drug Interactions

Stable isotope-labeled compounds are instrumental in metabolism studies. By administering this compound, researchers can readily distinguish it and its metabolites from the endogenous metabolic pool and from the co-administered unlabeled drug. This is particularly useful for investigating drug-drug interactions, where changes in the metabolic profile of the labeled drug can be directly attributed to the interacting compound.[8][9] This approach has been successfully used to study the induction of carbamazepine's own metabolism (autoinduction).

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of carbamazepine, highlighting the utility of stable isotope-labeled carbamazepine in generating this data.

Table 1: Pharmacokinetic Parameters of Intravenous Stable-Labeled Carbamazepine in Epilepsy Patients at Steady-State. [5][6][7]

ParameterMen (mean ± SD)Women (mean ± SD)African Americans (mean ± SD)Caucasians (mean ± SD)
Absolute Clearance (L/hr/kg) 0.039 ± 0.0170.049 ± 0.0180.039 ± 0.0170.048 ± 0.018
Half-life (hrs) 22.7 ± 8.717.5 ± 8.022.4 ± 8.118.4 ± 8.8

Data derived from a study where patients received a 100 mg infusion of stable-labeled carbamazepine as part of their morning dose.[5][6][7]

Table 2: Absolute Bioavailability of Oral Carbamazepine Formulations. [5][6]

FormulationMean Bioavailability (F) ± SDRange
Immediate-Release 0.80 ± 0.290.38 - 1.31
Extended-Release 0.78 ± 0.220.51 - 1.44

Determined in a subset of 42 subjects by co-administration of oral unlabeled carbamazepine and intravenous stable-labeled carbamazepine.[5][6]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a Rat Model

Objective: To determine the pharmacokinetic profile of carbamazepine following oral administration, using this compound as an internal standard.

Materials:

  • Carbamazepine

  • This compound (for internal standard)

  • Male Sprague-Dawley rats (250-300g)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Blood collection tubes (with anticoagulant, e.g., K2-EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dose Preparation: Prepare a suspension of carbamazepine in the vehicle at a concentration suitable for a 10 mg/kg dose.

  • Animal Dosing: Administer the carbamazepine suspension to the rats via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: pre-dose (0), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Preparation for LC-MS/MS Analysis:

    • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing this compound (internal standard) at a known concentration (e.g., 100 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 column (e.g., 150 mm x 2.1 mm, 5 µm).[1]

      • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[2][10]

      • Flow Rate: 0.4 mL/min.[1]

      • Injection Volume: 10 µL.

    • MS/MS Conditions (Positive Ion Mode):

      • Monitor the following mass transitions (Selected Reaction Monitoring - SRM):

        • Carbamazepine: m/z 237 → 194.[1][4]

        • This compound: m/z 240.1 → 196.2.[2]

  • Data Analysis: Construct a calibration curve using standards of known carbamazepine concentrations. Calculate the concentration of carbamazepine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Determine pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) using appropriate software.

Protocol 2: In Vitro Metabolism Study using Human Liver Microsomes

Objective: To investigate the in vitro metabolism of carbamazepine and identify major metabolites.

Materials:

  • Carbamazepine

  • This compound (for potential use as a comparator or internal standard for metabolites)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation:

    • On ice, prepare a master mix containing phosphate buffer, HLM (final concentration e.g., 0.5 mg/mL), and the NADPH regenerating system.

    • Prepare a stock solution of carbamazepine in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute it in the buffer to the desired final concentration (e.g., 1-10 µM).

  • Incubation:

    • Pre-warm the master mix at 37°C for 5 minutes.

    • Initiate the reaction by adding the carbamazepine solution to the master mix.

    • Incubate at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction at each time point by adding two volumes of ice-cold acetonitrile to the aliquot. This will precipitate the proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use an LC-MS/MS method similar to the one described in Protocol 1, but include the mass transitions for expected metabolites, such as carbamazepine-10,11-epoxide (B195693) (m/z 253 → 210).[1][4]

  • Data Analysis:

    • Monitor the depletion of the parent drug (carbamazepine) over time to determine the rate of metabolism.

    • Identify and quantify the formation of metabolites by comparing their mass spectra and retention times to authentic standards if available. The use of this compound can aid in confirming the identity of metabolites.

Visualizations

metabolic_pathway Carbamazepine Carbamazepine Epoxide Carbamazepine-10,11-epoxide (Active Metabolite) Carbamazepine->Epoxide CYP3A4, CYP2C8 Hydroxylated Hydroxylated Metabolites Carbamazepine->Hydroxylated CYP2B6, CYP3A4 Diol Carbamazepine-10,11-trans-diol (Inactive Metabolite) Epoxide->Diol Epoxide Hydrolase Conjugates Glucuronide Conjugates Diol->Conjugates Hydroxylated->Conjugates

Caption: Major metabolic pathways of Carbamazepine.

experimental_workflow Oral_CBZ Oral Administration of Unlabeled Carbamazepine Blood_Collection Serial Blood Sample Collection Oral_CBZ->Blood_Collection IV_SIL Intravenous Administration of this compound IV_SIL->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation with Internal Standard Plasma_Separation->Protein_Precipitation LCMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

Caption: Workflow for a pharmacokinetic study using stable isotope labeling.

internal_standard_logic Analyte Analyte (Carbamazepine) Extraction Sample Extraction Analyte->Extraction IS Internal Standard (this compound) IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Compensation Compensation for Variability Extraction->Compensation Ionization Ionization (ESI) LC_Separation->Ionization LC_Separation->Compensation MS_Detection MS/MS Detection Ionization->MS_Detection Ionization->Compensation MS_Detection->Compensation Ratio of Peak Areas

References

Application Note: Solid-Phase Extraction of Carbamazepine and its Labeled Internal Standard from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the efficient isolation of Carbamazepine (B1668303) and its deuterated and nitrogen-15 (B135050) labeled internal standard (Carbamazepine-d2,15N) from human plasma samples. The described method utilizes Oasis HLB cartridges and is suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the quantitative analysis of Carbamazepine in a clinical or research setting.

Introduction

Carbamazepine is an anticonvulsant drug widely used in the treatment of epilepsy, neuropathic pain, and bipolar disorder. Therapeutic drug monitoring of Carbamazepine is crucial for optimizing dosage regimens and minimizing toxicity. Accurate and precise quantification of Carbamazepine in biological matrices such as plasma is therefore essential. Solid-phase extraction is a widely adopted technique for sample cleanup and concentration prior to chromatographic analysis, offering significant advantages over liquid-liquid extraction by reducing matrix effects and improving analytical sensitivity.[1][2]

This protocol provides a step-by-step guide for the extraction of Carbamazepine and its stable isotope-labeled internal standard, this compound, from human plasma using a polymeric reversed-phase SPE sorbent.

Experimental Protocol

This protocol has been developed based on established methods for Carbamazepine extraction from biological fluids.[3][4]

2.1. Materials and Reagents

  • Human plasma (K2-EDTA)

  • Carbamazepine standard

  • This compound internal standard (IS)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetone (B3395972) (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Oasis HLB SPE Cartridges (e.g., 30 mg, 1 cc)

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks and pipettes

2.2. Sample Preparation

  • Thaw frozen plasma samples at room temperature.

  • Vortex mix the plasma samples for 10 seconds to ensure homogeneity.

  • Centrifuge the plasma samples at 3000 rpm for 10 minutes to pellet any particulate matter.[4]

  • Transfer a 0.5 mL aliquot of the supernatant to a clean microcentrifuge tube.

  • Spike the plasma aliquot with the this compound internal standard solution to achieve the desired final concentration.

  • Vortex mix for 30 seconds.

2.3. Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold.

  • Cartridge Conditioning:

    • Pass 1 mL of acetone through the Oasis HLB cartridge.

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.[5]

  • Sample Loading:

    • Load the pre-treated 0.5 mL plasma sample onto the conditioned cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove interfering hydrophilic compounds.

    • Apply vacuum for 30 seconds to dry the cartridge.[3]

  • Elution:

    • Place clean collection tubes in the manifold rack.

    • Elute the analytes (Carbamazepine and this compound) from the cartridge with 1 mL of methanol.[4][5]

    • Collect the eluate.

2.4. Post-Extraction Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

The following table summarizes the performance characteristics of SPE methods for Carbamazepine from various studies.

ParameterCarbamazepineCarbamazepine-10,11-epoxideNotesReference
Linearity Range 0.2 - 25 µg/mL0.2 - 25 µg/mLCorrelation coefficient > 0.995[3]
Extraction Recovery > 98%> 98%At four concentration levels.[4]
Intra-day Precision (RSD) < 7.96%< 7.96%Relative Standard Deviation[3]
Inter-day Precision (RSD) < 7.96%< 7.96%Relative Standard Deviation[3]
Accuracy 92.09 - 108.5%92.09 - 108.5%[3]
Limit of Quantification (LOQ) < 0.30 µg/mLNot Specified[6]
Limit of Detection (LOD) < 0.12 µg/mLNot Specified[6]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps of the solid-phase extraction protocol.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 0.5 mL Plasma Spike Spike with This compound (IS) Sample->Spike Vortex_Mix Vortex Mix Spike->Vortex_Mix Condition Condition Cartridge (Acetone, Methanol, Water) Vortex_Mix->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Elute Elute Analytes (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for the solid-phase extraction of Carbamazepine.

Conclusion

The solid-phase extraction protocol presented in this application note provides an effective and reliable method for the extraction of Carbamazepine and its isotopically labeled internal standard from human plasma. The use of Oasis HLB cartridges ensures high recovery and clean extracts, which are essential for sensitive and accurate downstream analysis by LC-MS/MS. This protocol is a valuable tool for therapeutic drug monitoring and pharmacokinetic studies involving Carbamazepine.

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Carbamazepine-d2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of Carbamazepine and its stable isotope-labeled internal standard, Carbamazepine-d2,15N, using high-resolution mass spectrometry (HRMS). The protocols outlined herein are intended for therapeutic drug monitoring (TDM) and pharmacokinetic studies, offering high sensitivity and selectivity. This note includes comprehensive experimental procedures, instrument parameters, and data presentation guidelines to ensure reliable and reproducible results in a research or clinical setting.

Introduction

Carbamazepine is a primary anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy, bipolar disorder, and trigeminal neuralgia. Due to its narrow therapeutic window and potential for adverse effects, routine monitoring of its plasma concentration is crucial for effective patient management.[1][2][3] High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) has emerged as a gold standard for bioanalytical testing, providing superior selectivity and sensitivity compared to conventional immunoassay methods.[2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by correcting for matrix effects and variations in instrument response.[4] This application note details a robust LC-HRMS method for the simultaneous determination of Carbamazepine and this compound in human plasma.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-HRMS method for Carbamazepine analysis.

Table 1: Calibration and Linearity

ParameterValue
Linear Range0.50–30 µg/mL
Correlation Coefficient (r)>0.997
Regression Equationy = 17.4x + 1.52

Table 2: Method Validation Parameters

ParameterResult
Lower Limit of Quantification (LLOQ)0.5 µg/mL
Intra-day Precision (%RSD)<8.23%
Inter-day Precision (%RSD)<8.23%
Accuracy-1.74% to 2.92%
Recovery of this compound98.9–110.2%

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of Carbamazepine and its internal standard from human plasma.

Materials:

  • Human plasma samples

  • Carbamazepine stock solution (1.00 mg/mL in methanol)

  • This compound internal standard (IS) solution (10.0 µg/mL in 50:50 methanol (B129727):water)

  • Methanol, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 5 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add a predetermined amount of the this compound internal standard solution.

  • Add methanol to precipitate the plasma proteins.

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu UFLC XR)

  • Analytical Column: ACQUITY UPLC HSS T3 column

Mobile Phases:

  • Solvent A: 0.1% formic acid in water

  • Solvent B: 0.1% formic acid in acetonitrile

Chromatographic Conditions:

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 5 µL

  • Run Time: 7 minutes

  • Gradient Elution: A gradient is employed to ensure separation from endogenous plasma components.

High-Resolution Mass Spectrometry

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., SCIEX QTRAP® 5500 linear ion trap triple quadrupole mass spectrometer)

Ionization Source:

  • Electrospray Ionization (ESI) in positive ion mode.

Scan Mode:

  • MS3 mode is utilized for enhanced sensitivity and specificity.

Mass Transitions: The following mass transitions are monitored:

  • Carbamazepine: m/z 237.0 → 220.1 → 192.2

  • This compound (IS): m/z 240.1 → 196.2 → 181.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms High-Resolution Mass Spectrometry cluster_data Data Analysis plasma Plasma Sample (5 µL) add_is Add this compound (IS) plasma->add_is add_methanol Add Methanol (Protein Precipitation) add_is->add_methanol vortex Vortex add_methanol->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC System supernatant->hplc Inject column ACQUITY UPLC HSS T3 Column hplc->column ms HRMS (e.g., QTRAP 5500) column->ms Elute esi Positive ESI ms->esi ms3_scan MS3 Scan Mode esi->ms3_scan quantification Quantification ms3_scan->quantification

Caption: Experimental workflow for LC-HRMS analysis of Carbamazepine.

fragmentation_pathway cluster_carbamazepine Carbamazepine Fragmentation cluster_is This compound (IS) Fragmentation parent_cbz Precursor Ion (m/z 237.0) product1_cbz Product Ion (m/z 220.1) parent_cbz->product1_cbz MS2 product2_cbz 2nd Gen. Product Ion (m/z 192.2) product1_cbz->product2_cbz MS3 parent_is Precursor Ion (m/z 240.1) product1_is Product Ion (m/z 196.2) parent_is->product1_is MS2 product2_is 2nd Gen. Product Ion (m/z 181.2) product1_is->product2_is MS3

Caption: MS3 fragmentation pathway for Carbamazepine and its internal standard.

References

Application Notes and Protocols for Stable Isotope Dilution Assays in Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Dilution Analysis (SIDA), particularly when coupled with mass spectrometry (MS), is the gold standard for the accurate and precise quantification of molecules in complex matrices.[1] This technique is paramount in drug development, clinical chemistry, and various research fields where reliable quantitative data is critical.[2][3] SIDA utilizes a stable isotope-labeled (SIL) analog of the analyte of interest as an internal standard (IS).[4][5] This SIL-IS is chemically identical to the analyte but possesses a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[4][5]

The fundamental principle of SIDA lies in the addition of a known amount of the SIL-IS to a sample at the earliest stage of sample preparation.[1] Because the analyte and the SIL-IS have nearly identical physicochemical properties, they exhibit the same behavior during all subsequent sample manipulation steps, including extraction, derivatization, and ionization.[1][6] Consequently, any sample loss or variation in analytical response will affect both the analyte and the IS to the same extent.[1] The final quantification is based on the ratio of the MS signal of the analyte to that of the SIL-IS, which provides a highly accurate and precise measurement, effectively mitigating matrix effects and procedural inconsistencies.[6][7]

Core Principles of Stable Isotope Dilution Assays

The success of a SIDA experiment hinges on several key principles:

  • Chemical and Physical Equivalence: The SIL-IS must behave identically to the analyte in all aspects of the analytical procedure (extraction recovery, chromatographic retention, and ionization efficiency).[8]

  • Known Concentration of Internal Standard: A precise and accurate amount of the SIL-IS must be added to every sample and calibration standard.

  • Mass Discrimination: The mass spectrometer must be able to clearly distinguish between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio. A mass difference of at least 3 Da is generally recommended for small molecules.[5]

  • Isotopic Purity of the Internal Standard: The SIL-IS should be of high isotopic purity, with minimal contribution from the unlabeled analyte, to ensure the accuracy of the quantification.[8]

  • Equilibration: The SIL-IS must be thoroughly mixed and equilibrated with the sample to ensure that it is subjected to the same conditions as the endogenous analyte.

Experimental Workflow

The general workflow for a stable isotope dilution assay coupled with LC-MS/MS is depicted below. This process ensures that the SIL-IS is introduced early to account for variability throughout the entire procedure.

SIDA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Known Amount of SIL-Internal Standard Sample->Spike Add IS Extract Sample Extraction (e.g., Protein Precipitation, Solid Phase Extraction) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve Construction Ratio->Curve Quant Quantification of Analyte Concentration Curve->Quant

Caption: General workflow of a Stable Isotope Dilution Assay (SIDA).

Detailed Experimental Protocol: Quantification of a Hypothetical Drug "Exemplar" in Human Plasma

This protocol provides a detailed methodology for the quantification of a hypothetical small molecule drug, "Exemplar," in human plasma using its stable isotope-labeled internal standard, "Exemplar-d4".

Materials and Reagents
  • Exemplar analytical standard (≥99% purity)

  • Exemplar-d4 (isotopic purity ≥98 atom % D)

  • LC-MS grade acetonitrile (B52724) (ACN)

  • LC-MS grade methanol (B129727) (MeOH)

  • LC-MS grade water

  • Formic acid (FA, ≥99%)

  • Human plasma (K2EDTA anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of Stock and Working Solutions

2.1. Stock Solutions (1 mg/mL)

  • Exemplar Stock (S1): Accurately weigh approximately 10 mg of Exemplar and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Exemplar-d4 Stock (IS-S1): Accurately weigh approximately 1 mg of Exemplar-d4 and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution.

2.2. Intermediate and Working Solutions

  • Exemplar Intermediate Stock (S2): Dilute S1 with 50% methanol in water to obtain a 100 µg/mL intermediate stock.

  • Exemplar Working Standard (S3): Further dilute S2 with 50% methanol in water to create a series of working standards for the calibration curve (e.g., 10 µg/mL).

  • Internal Standard Working Solution (IS-WS): Dilute IS-S1 with 50% methanol in water to obtain a final concentration of 100 ng/mL.

Preparation of Calibration Curve and Quality Control Samples
  • Prepare calibration curve (CC) standards by spiking appropriate amounts of the Exemplar working standards into blank human plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample IDPlasma Volume (µL)Exemplar Spiking Solution Volume (µL)Final Concentration (ng/mL)
Blank9010 (of 50% MeOH)0
CC19010 (of 10 ng/mL S3)1
CC29010 (of 50 ng/mL S3)5
CC39010 (of 100 ng/mL S3)10
CC49010 (of 500 ng/mL S3)50
CC59010 (of 1000 ng/mL S3)100
CC69010 (of 5000 ng/mL S3)500
CC79010 (of 10000 ng/mL S3)1000
LQC9010 (of 30 ng/mL S3)3
MQC9010 (of 300 ng/mL S3)30
HQC9010 (of 8000 ng/mL S3)800

Table 1: Preparation of Calibration Curve and Quality Control Samples.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (CC, QC, or unknown), add 10 µL of the IS-WS (100 ng/mL Exemplar-d4).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Sample_Preparation_Workflow Start 50 µL Plasma Sample Add_IS Add 10 µL Internal Standard (100 ng/mL Exemplar-d4) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add 200 µL Cold Acetonitrile with 0.1% Formic Acid Vortex1->Add_ACN Vortex2 Vortex Vigorously Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Transfer Transfer 150 µL Supernatant Centrifuge->Transfer Inject Inject 5 µL into LC-MS/MS Transfer->Inject SIDA_Logic Analyte Analyte Properties Identical Physicochemical Properties Analyte->Properties IS SIL-Internal Standard IS->Properties Behavior Identical Behavior During: - Extraction - Chromatography - Ionization Properties->Behavior Ratio Constant Peak Area Ratio (Analyte/IS) for a given concentration, correcting for variability and matrix effects Behavior->Ratio Quant Accurate & Precise Quantification Ratio->Quant

References

Troubleshooting & Optimization

How to resolve matrix effects with Carbamazepine-d2,15N in plasma samples?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects when analyzing plasma samples for Carbamazepine using its stable isotope-labeled internal standard, Carbamazepine-d2,15N.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in the LC-MS/MS analysis of plasma samples?

The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In plasma, these components can include phospholipids (B1166683), salts, proteins, and anticoagulants.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the quantitative analysis.[3]

Q2: Why is using this compound critical for this analysis?

This compound is a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is considered the gold standard for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte (Carbamazepine). It co-elutes chromatographically and experiences the same degree of matrix-induced ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is effectively canceled out, leading to accurate and precise quantification.

Q3: How can I qualitatively assess if my analysis is suffering from matrix effects?

A post-column infusion experiment is the standard method for qualitatively identifying matrix effects. This technique involves infusing a constant flow of Carbamazepine solution into the mass spectrometer while injecting a blank, extracted plasma sample. A stable baseline signal is established from the infused standard. Any dips or peaks in this baseline indicate chromatographic regions where co-eluting matrix components are causing ion suppression or enhancement, respectively.

Q4: How do I quantitatively measure the matrix effect?

The matrix effect is quantitatively assessed using the Matrix Factor (MF), which is determined through a post-extraction spike experiment. The MF compares the peak response of an analyte in a blank, extracted matrix to its response in a neat (pure) solvent. To correct for variability, the IS-Normalized MF is also calculated.

  • Matrix Factor (MF) = (Peak Response in Spiked Extract) / (Peak Response in Neat Solution)

  • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. For a method to be considered reliable, the coefficient of variation (%CV) of the IS-Normalized MF across at least six different lots of plasma should be ≤15%.

Q5: My results show significant ion suppression (MF < 0.8). What is the most effective way to eliminate it?

The most effective strategy is to improve the sample preparation method to remove interfering matrix components, particularly phospholipids. While protein precipitation is fast, it is often insufficient for removing phospholipids. More rigorous techniques are recommended:

  • Solid-Phase Extraction (SPE): Highly effective at removing salts and phospholipids, providing a much cleaner extract. Cartridges like Oasis HLB are specifically designed for this purpose.

  • Phospholipid Depletion Plates: These specialized plates (e.g., HybridSPE-Phospholipid) use a targeted mechanism to selectively remove phospholipids from the sample.

  • Liquid-Liquid Extraction (LLE): Can offer cleaner extracts than protein precipitation by partitioning Carbamazepine into an immiscible organic solvent, leaving many matrix components behind.

Q6: I am using Protein Precipitation (PPT), but my results are still inconsistent. What should I do?

Inconsistency after PPT is common because this method does not effectively remove phospholipids and other small molecules that are primary sources of matrix effects. The recommended next step is to switch to a more robust sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). These methods provide a more thorough removal of interfering compounds, leading to improved accuracy and reproducibility.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in plasma.

Problem 1: Poor Sensitivity and Low Signal-to-Noise Ratio

  • Possible Cause: Significant ion suppression from co-eluting matrix components like phospholipids.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Replace the current sample preparation method with a more effective one. See the comparison in Table 1 below. Solid-Phase Extraction (SPE) is highly recommended.

    • Optimize Chromatography: Modify the LC gradient to better separate Carbamazepine from the regions of ion suppression identified in a post-column infusion experiment. Increasing the organic content during elution can help wash away late-eluting interferences.

    • Check Instrument Parameters: Ensure ion source parameters (e.g., temperature, gas flows) are optimized for Carbamazepine.

Problem 2: High Variability (%CV > 15%) Across Different Plasma Lots

  • Possible Cause: The matrix effect is not consistent across different sources of plasma, and the current method is not robust enough to handle this variability.

  • Troubleshooting Steps:

    • Verify SIL-IS Performance: Ensure that this compound is being used correctly and that the peak area ratio is stable.

    • Enhance Sample Preparation: Implement a more rigorous cleanup method like SPE to minimize the influence of lot-to-lot differences in plasma composition.

    • Perform a Quantitative Matrix Factor Assessment: Calculate the IS-Normalized Matrix Factor using at least six different lots of blank plasma to confirm and diagnose the source of the variability.

Problem 3: Non-Linear Calibration Curve, Especially at Higher Concentrations

  • Possible Cause: Detector saturation or concentration-dependent matrix effects.

  • Troubleshooting Steps:

    • Evaluate Matrix Effect at Different Concentrations: Calculate the matrix factor at low, medium, and high QC levels to check for concentration dependency.

    • Dilute the Sample: Diluting the plasma sample can reduce the concentration of interfering matrix components, but this may compromise the lower limit of quantitation.

    • Optimize Detector Settings: Confirm that the mass spectrometer's detector is not being saturated by high concentrations of the analyte or internal standard.

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques for Plasma Analysis

TechniquePrincipleProsConsEfficacy for Phospholipid Removal
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation using an organic solvent (e.g., acetonitrile).Simple, fast, low cost, high recovery of analyte.Does not effectively remove phospholipids or salts; high risk of matrix effects.Low
Liquid-Liquid Extraction (LLE) Analyte is partitioned into an immiscible organic solvent, leaving polar interferences in the aqueous layer.Cleaner extract than PPT; can be optimized for selectivity.More labor-intensive; requires solvent evaporation and reconstitution steps.Moderate to High
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by elution with a strong solvent.Provides very clean extracts; highly selective; high analyte concentration factor.Higher cost; requires method development to optimize sorbent, wash, and elution steps.High
Phospholipid Depletion Uses specialized media (e.g., zirconia-coated silica) to selectively bind and remove phospholipids.Extremely effective at removing phospholipids; simple workflow.Higher cost per sample; targets a specific class of interferences.Very High

Table 2: Example Calculation of Matrix Factor (MF) and IS-Normalized MF

Sample IDAnalyte Area (Spiked Extract)IS Area (Spiked Extract)Analyte Area (Neat Solution)IS Area (Neat Solution)Analyte MFIS MFIS-Normalized MF
Plasma Lot 175,60085,100105,000110,0000.720.770.93
Plasma Lot 271,40081,300105,000110,0000.680.740.92
Plasma Lot 378,80088,200105,000110,0000.750.800.94
Mean 0.72 0.77 0.93
%CV 5.0% 4.0% 1.1%

In this example, significant ion suppression is observed for both the analyte and the IS (MF < 1). However, the low %CV of the IS-Normalized MF (1.1%) demonstrates that this compound successfully compensates for the matrix effect and its lot-to-lot variability.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Spike Method)

  • Sample Sets: Prepare three sets of samples:

    • Set A (Neat Solution): Spike Carbamazepine and this compound into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Spike Matrix): Process at least six different lots of blank plasma using your chosen sample preparation method (e.g., Protocol 2, 3, or 4). Spike Carbamazepine and this compound into the final, clean extract at the same concentrations as Set A.

    • Set C (Pre-Spike Matrix): Spike Carbamazepine and this compound into the blank plasma before extraction to determine recovery.

  • Analysis: Analyze all samples via LC-MS/MS.

  • Calculation:

    • Calculate the Matrix Factor (MF) using the mean peak areas from Set A and Set B.

    • Calculate the IS-Normalized MF.

    • Calculate the Recovery using the mean peak areas from Set B and Set C.

Protocol 2: Protein Precipitation (PPT) of Plasma Samples

  • Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard (this compound) working solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) (a 3:1 ratio of ACN to plasma).

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at ≥14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial or well for LC-MS/MS analysis, avoiding disturbance of the protein pellet.

Protocol 3: Solid-Phase Extraction (SPE) of Plasma Samples

This is a generic protocol for a reversed-phase SPE cartridge (e.g., Oasis HLB).

  • Pre-treatment: Thaw plasma samples and vortex. Centrifuge if necessary to remove particulates.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of HPLC-grade water. Do not allow the sorbent bed to dry.

  • Loading: Load 250 µL of the plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute Carbamazepine and the IS with 1 mL of methanol or another suitable organic solvent into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

Protocol 4: Liquid-Liquid Extraction (LLE) of Plasma Samples

This protocol uses methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Aliquot 500 µL of plasma into a clean centrifuge tube.

  • Add the internal standard working solution.

  • Add 2 mL of MTBE.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at ≥4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at ~40°C.

  • Reconstitute the residue in a known volume of mobile phase for analysis.

Visualizations

Matrix_Effect_Workflow cluster_assessment Assessment cluster_mitigation Mitigation cluster_verification Verification start Initial Analysis of Carbamazepine in Plasma qual_assess Qualitative Assessment (Post-Column Infusion) start->qual_assess Observe Signal Suppression? quant_assess Quantitative Assessment (Matrix Factor Calculation) qual_assess->quant_assess Confirm with Data optimize_lc Optimize LC Separation quant_assess->optimize_lc If MF is poor improve_cleanup Improve Sample Cleanup (PPT -> SPE or LLE) quant_assess->improve_cleanup If MF is poor check_is Verify SIL-IS Performance quant_assess->check_is revalidate Re-calculate Matrix Factor (IS-Normalized MF %CV ≤ 15%) optimize_lc->revalidate improve_cleanup->revalidate revalidate->improve_cleanup Fails Criteria final Method Resolved revalidate->final Passes Criteria

Caption: Workflow for assessing and mitigating matrix effects.

SIL_IS_Logic cluster_source Ion Source cluster_detector Detector Signal Analyte Carbamazepine Analyte_Signal Analyte Signal (Inaccurate) Analyte->Analyte_Signal IS This compound (SIL-IS) IS_Signal IS Signal (Inaccurate) IS->IS_Signal Matrix Matrix Interferences (e.g., Phospholipids) Matrix->Analyte Suppresses Ionization Matrix->IS Suppresses Ionization Ratio Ratio = [Analyte Signal] / [IS Signal] (Accurate & Precise) Analyte_Signal->Ratio IS_Signal->Ratio

Caption: Logic of how a SIL-IS compensates for matrix effects.

Troubleshooting_Flowchart start Problem with Carbamazepine Analysis q1 Is %CV between samples > 15%? start->q1 q2 Is signal intensity too low? q1->q2 No a1 Improve Sample Cleanup (Use SPE or LLE). Assess MF across 6+ lots. q1->a1 Yes a2 Optimize LC method to separate analyte from suppression zones. q2->a2 Yes a4 Final Method is Robust q2->a4 No a1->q2 a3 Switch to a more effective sample prep method (PPT -> SPE). a2->a3 a3->a4

References

Technical Support Center: Optimizing ESI Conditions for Carbamazepine-d2,15N Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Electrospray Ionization (ESI) conditions for the detection of Carbamazepine-d2,15N.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for this compound?

A1: The molecular weight of this compound is 239.27 g/mol .[1] In positive electrospray ionization (ESI+) mode, it is typically detected as the protonated molecule [M+H]+. Therefore, you should look for an m/z of approximately 240.1 to 240.3.

Q2: Which ionization mode is best for detecting this compound?

A2: Positive ion mode (ESI+) is the most effective for detecting Carbamazepine (B1668303) and its isotopically labeled internal standards like this compound.[2][3] This is because the nitrogen atoms in the molecule are readily protonated.

Q3: What are the recommended MRM transitions for this compound?

A3: Common Multiple Reaction Monitoring (MRM) transitions for this compound are m/z 240.0 → 196.2.[2] For enhanced selectivity, an MS³ transition of m/z 240.1 → 196.2 → 181.2 can also be utilized.[2]

Q4: What are typical starting ESI source parameters?

A4: While optimal conditions vary by instrument, here are some typical starting parameters based on published methods:

  • Capillary Voltage: 3.2 kV to 3.5 kV[3][4]

  • Source Temperature: 100°C to 150°C[3][4]

  • Desolvation Temperature: 350°C to 450°C[3][4]

  • Nebulizer Gas Flow: 70 L/h to 150 L/h[3][4]

  • Drying Gas (Desolvation) Flow: 450 L/h to 900 L/h[3][4]

Q5: What mobile phases are compatible with ESI for this analysis?

A5: Common mobile phases include mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous solutions containing volatile additives like formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.[3][5] A typical mobile phase composition is a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2][5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Signal for this compound Incorrect ionization mode.Ensure the mass spectrometer is operating in positive ion mode (ESI+).
Suboptimal ESI source parameters.Systematically optimize capillary voltage, source and desolvation temperatures, and gas flow rates.
Inefficient desolvation.Increase the desolvation temperature and/or drying gas flow rate.
Incorrect MRM transition.Verify the precursor and product ion m/z values. For this compound, start with m/z 240.1 → 196.2.[2]
Mobile phase composition is not conducive to ionization.Add a volatile modifier like 0.1% formic acid or 10 mM ammonium acetate to the mobile phase.[3]
Poor Peak Shape (Tailing or Fronting) Incompatible mobile phase pH.Adjust the pH of the aqueous mobile phase with formic acid to ensure the analyte is in its protonated form.
Column overload.Dilute the sample or reduce the injection volume.
Secondary interactions with the stationary phase.Consider a different column chemistry or mobile phase modifier.
High Background Noise or Matrix Effects Insufficient sample cleanup.Implement a protein precipitation step using methanol or acetonitrile.[2][7] Solid-phase extraction (SPE) can also be used for cleaner samples.[3]
Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system.
Ion suppression from co-eluting matrix components.Optimize chromatographic separation to resolve this compound from interfering compounds.[8]
Inconsistent Results or Poor Reproducibility Fluctuations in ESI source conditions.Allow the mass spectrometer to stabilize before analysis. Regularly clean the ESI source.
Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol.
Unstable spray.Check for clogs in the ESI needle and ensure a consistent liquid flow rate.

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and straightforward method for preparing plasma or serum samples.

  • To a 100 µL aliquot of plasma or serum, add 200 µL of ice-cold acetonitrile or methanol containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables summarize typical starting conditions for the analysis of this compound.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., ACQUITY UPLC HSS T3)[2][5][6]
Mobile Phase A 0.1% Formic Acid in Water[2][5][6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2][5][6]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL[3][5]
Column Temperature 30 - 40 °C
Gradient A typical gradient starts with a high percentage of Mobile Phase A, ramps up to a high percentage of Mobile Phase B to elute the analyte, and then returns to initial conditions for re-equilibration.

Table 2: ESI-MS/MS Parameters

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV[3]
Cone Voltage Optimized for each analyte, typically in the range of 20-40 V
Source Temperature 100 °C[3]
Desolvation Temperature 350 °C[3]
Nebulizing Gas Flow 70 L/h[3]
Drying Gas Flow 450 L/h[3]
MRM Transition (this compound) Precursor Ion (m/z): 240.1, Product Ion (m/z): 196.2[2]
Collision Energy Optimize for the specific instrument and transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma/Serum Sample precip Protein Precipitation (Acetonitrile/Methanol + IS) start->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc esi ESI Source (Positive Ion Mode) lc->esi ms Mass Spectrometry (MRM Detection) esi->ms data Data Acquisition ms->data quant Quantification data->quant

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic start Low/No Signal? check_mode Check Ionization Mode (Should be ESI+) start->check_mode Yes optimize_source Optimize Source Parameters (Voltage, Temp, Gas) check_mode->optimize_source check_mrm Verify MRM Transition (m/z 240.1 -> 196.2) optimize_source->check_mrm check_mobile_phase Check Mobile Phase (Add Formic Acid) check_mrm->check_mobile_phase solution Signal Improved check_mobile_phase->solution

Caption: A logical troubleshooting flow for addressing low signal intensity issues.

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of Carbamazepine-d2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Carbamazepine-d2,15N. Poor peak shape can compromise the accuracy and precision of quantitative results, making effective troubleshooting a critical skill.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape for this compound, which often manifests as peak tailing, fronting, or broadening, can stem from several factors. These can be broadly categorized as chemical interactions, column and system issues, or method parameters. The most frequent cause is secondary chemical interactions between the analyte and the stationary phase.

Q2: My this compound peak is tailing. What is the likely cause and how can I fix it?

Peak tailing is the most common peak shape problem for basic compounds like Carbamazepine.

  • Primary Cause: Secondary Silanol (B1196071) Interactions. Standard silica-based reversed-phase columns (e.g., C18, C8) have residual, un-capped silanol groups on their surface. These silanols are acidic and can become ionized (negatively charged). The amine functional group in Carbamazepine can become protonated (positively charged), leading to a strong secondary ionic interaction with the ionized silanols.[1][2] This strong retention mechanism, in addition to the primary reversed-phase mechanism, causes a portion of the analyte molecules to elute more slowly, resulting in a tailed peak.[1][3]

  • Solutions:

    • Lower Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH of 3 or lower using an additive like 0.1% formic acid.[4] This protonates the silanol groups, neutralizing their negative charge and minimizing the secondary ionic interactions.

    • Use a Modern, End-Capped Column: Employ a high-purity silica (B1680970) column that is "end-capped" or "base-deactivated." These columns have been chemically treated to reduce the number of accessible silanol groups, leading to improved peak symmetry for basic compounds.

    • Increase Buffer Strength: If using a buffered mobile phase (e.g., ammonium (B1175870) formate (B1220265) with formic acid), increasing the buffer concentration (e.g., from 10 mM to 25 mM for LC-UV) can help mask the residual silanol sites and improve peak shape. For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.

Q3: My this compound peak is fronting. Why is this happening?

Peak fronting, where the front of the peak is less steep than the back, is typically caused by two main issues:

  • Primary Causes:

    • Column Overload: Injecting too much analyte mass or volume onto the column can saturate the stationary phase at the column inlet, leading to a distorted, fronting peak.

    • Sample Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 30% acetonitrile) can cause the analyte band to spread improperly at the head of the column, resulting in fronting.

  • Solutions:

    • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, the issue was mass overload.

    • Reduce Injection Volume: If dilution is not possible, reduce the volume of sample injected onto the column.

    • Match Sample Solvent: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the this compound.

Q4: I am observing split or broad peaks. What are the potential reasons?

Split or broad peaks often point to physical problems within the HPLC system or the column itself.

  • Potential Causes:

    • Partially Blocked Frit: Debris from the sample, mobile phase, or system wear can clog the inlet frit of the column, distorting the flow path and causing split or misshapen peaks for all analytes.

    • Column Void or Channeling: Over time or under harsh conditions (high pressure, high pH), the packed bed of the column can settle, creating a void at the inlet. This leads to a disturbed sample path and results in split or broad peaks.

    • Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector, can cause the analyte band to spread out before and after separation, leading to broad peaks. This effect is more pronounced for early-eluting peaks.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for this compound.

G start Observe Peak Tailing for This compound q1 Are ALL peaks in the chromatogram tailing? start->q1 a1 Likely a physical or system issue. q1->a1 Yes b1 Likely a chemical interaction issue. q1->b1 No a2 Check for extra-column volume (e.g., long tubing, loose fittings). a1->a2 a3 Inspect for partially blocked column inlet frit. a2->a3 a4 Consider column contamination or degradation. a3->a4 a5 Action: Reverse flush column (if permissible). Replace guard/analytical column. a4->a5 b2 Check mobile phase pH. Is it > 4? b1->b2 b6 Check for mass overload. Is the peak also broad? b1->b6 b3 Action: Add 0.1% Formic Acid to mobile phase to lower pH to ~2.7-3.0. b2->b3 Yes b4 Check column type. Is it an older, non-end-capped column? b2->b4 No b5 Action: Switch to a modern, end-capped, high-purity silica column. b4->b5 b7 Action: Dilute sample 10-fold and reinject. b6->b7 Yes

Caption: Troubleshooting workflow for peak tailing of this compound.

Table 1: Summary of Causes and Solutions for Peak Tailing

Potential Cause Description Recommended Solution(s)
Secondary Silanol Interactions The basic amine group on Carbamazepine interacts with acidic silanol groups on the silica stationary phase.Lower mobile phase pH to < 3 with 0.1% formic or acetic acid. Use a modern, high-purity, end-capped C18 or C8 column.
Column Overload (Mass) Too much analyte is injected, saturating the active sites on the stationary phase.Reduce the concentration of the sample by diluting it.
Column Contamination/Degradation Strongly retained matrix components accumulate at the head of the column, creating new active sites for secondary interactions.Use a guard column and replace it regularly. If no guard column is used, flush the column with a strong solvent or replace it.
Extra-Column Effects Dead volume in tubing, fittings, or detector cell causes band broadening that can appear as tailing.Use shorter, narrower ID tubing (0.005" or less). Ensure all fittings are properly seated (finger-tight then a quarter turn).
Metal Contamination Trace metals in the sample, mobile phase, or from stainless-steel components can chelate with the analyte.Use a column with low silanol activity or one designed to be metal-free. Use high-purity solvents.
Guide 2: Diagnosing and Resolving Peak Fronting

Peak fronting is less common than tailing for Carbamazepine but indicates a significant issue with the method conditions.

G start Observe Peak Fronting for This compound q1 Check Sample Concentration start->q1 a1 Action: Dilute sample 10x and 100x. Re-inject. q1->a1 q2 Did the peak shape improve? a1->q2 res1 Problem: Column Overload. Solution: Operate at lower concentration. q2->res1 Yes q3 Check Sample Solvent q2->q3 No a2 Is the sample solvent stronger than the mobile phase? q3->a2 res2 Problem: Solvent Mismatch. Solution: Dissolve sample in mobile phase or a weaker solvent. a2->res2 Yes q4 Consider Column Failure a2->q4 No res3 Problem: Channeling or void in column bed. Solution: Replace the column. q4->res3

Caption: Troubleshooting workflow for peak fronting of this compound.

Table 2: Summary of Causes and Solutions for Peak Fronting

Potential Cause Description Recommended Solution(s)
Column Overload (Mass/Volume) Exceeding the sample capacity of the column.Reduce sample concentration and/or injection volume. Use a column with a larger internal diameter or higher stationary phase loading.
Sample Solvent Mismatch Sample is dissolved in a solvent significantly stronger than the mobile phase, causing poor peak focusing at the column inlet.Dissolve the sample in the initial mobile phase composition. If not possible, use the weakest solvent that provides adequate solubility.
Column Bed Deformation A void or channel has formed in the packed bed of the column, often at the inlet.Replace the analytical column. Using a guard column can help extend the life of the main column.
Guide 3: Addressing Split and Broad Peaks

These issues usually point to a mechanical or physical problem in the flow path.

G center Split or Broad Peaks col Column Issues center->col sys System/Hardware Issues center->sys c1 Partially Blocked Frit col->c1 c2 Column Void / Bed Collapse col->c2 c3 Contamination at Column Head col->c3 s1 Leaking Injection Valve sys->s1 s2 Extra-Column Volume (bad fittings, wrong tubing) sys->s2 s3 Sample Partially Insoluble in Mobile Phase sys->s3

Caption: Common causes of split and broad chromatographic peaks.

Table 3: Summary of Causes and Solutions for Split/Broad Peaks

Potential Cause Description Recommended Solution(s)
Partially Blocked Column Frit Particulates from the sample or system block the flow path at the column inlet, causing band distortion.Reverse and flush the column (if the manufacturer allows). Filter all samples and mobile phases. Use a guard column.
Column Void A void forms at the head of the column due to settling of the packed bed.Replace the column. Ensure operating pressure and pH are within the column's specified limits to prevent premature failure.
Sample Insolubility The sample precipitates upon injection into the mobile phase.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Extra-Column Effects Dead volume in the system causes the peak to broaden between the injector and detector.Minimize tubing length and use narrow ID tubing. Check all fittings to ensure they are properly seated with no gaps.

Experimental Protocols

Protocol 1: Recommended Starting LC-MS/MS Method

This protocol provides a robust starting point for the analysis of this compound, based on methods reported to yield good peak shape.

Table 4: Example LC-MS/MS Parameters for this compound

Parameter Recommendation Notes
Column High-purity, end-capped C18 or C8 (e.g., Waters ACQUITY HSS T3, Agilent ZORBAX SB-C18), 1.8-3.5 µm, 2.1 x 50-100 mmSmaller particle sizes and shorter columns are suitable for UHPLC systems and provide faster run times.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is crucial for good peak shape and MS sensitivity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol can also be used but acetonitrile often provides better resolution for this analyte.
Gradient 10-90% B over 5-7 minutes, followed by a wash and re-equilibration step.A gradient is typically required to elute Carbamazepine with good peak shape and remove matrix components.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Adjust according to column diameter and system pressure limits.
Column Temperature 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity, but check column stability limits.
Injection Volume 1 - 5 µLKeep volume low to prevent overload and solvent mismatch effects.
Sample Solvent Initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid)If solubility is poor, use the minimum amount of organic solvent necessary.
MS Detection ESI+, Multiple Reaction Monitoring (MRM)Monitor a specific precursor-to-product ion transition for this compound.
Methodology: Sample Preparation (from Plasma)
  • To 100 µL of plasma sample, add 20 µL of an internal standard solution (if different from the analyte).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

Protocol 2: General Column Cleaning and Regeneration

If you suspect column contamination is causing poor peak shape, a general flushing procedure can be effective. Always check your specific column's instruction manual before proceeding.

  • Disconnect the column from the detector.

  • Flush with 20-30 column volumes of your mobile phase without buffer (e.g., Water/Acetonitrile).

  • Flush with 20-30 column volumes of 100% Acetonitrile.

  • Flush with 20-30 column volumes of Isopropanol.

  • (Optional, for very non-polar contaminants) Flush with 20-30 column volumes of Hexane, followed by Isopropanol again.

  • Flush with 20-30 column volumes of 100% Acetonitrile.

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes before reconnecting to the detector and re-running your analysis.

References

Addressing ion suppression of Carbamazepine-d2,15N in complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Carbamazepine-d2,15N. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to ion suppression in complex matrices during LC-MS/MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound, providing explanations and actionable solutions.

Q1: What is ion suppression and why is it a concern for this compound analysis?

A: Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS). It is the reduction in the ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting components from the sample matrix.[1][2] This phenomenon can lead to inaccurate and unreliable quantitative results, including underestimation of the analyte concentration.[3] In complex matrices such as plasma, serum, or wastewater, endogenous and exogenous substances can interfere with the ionization process in the MS source, leading to suppressed signal intensity.[1][4]

Q2: How can I determine if my this compound signal is being suppressed?

A: There are several experimental methods to detect and quantify ion suppression:

  • Post-Column Infusion: This technique involves infusing a constant flow of a standard solution of this compound into the MS detector while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.

  • Matrix Effect Calculation: This method compares the peak area of this compound in a standard solution to the peak area of the analyte spiked into a pre-extracted blank matrix. A lower peak area in the matrix sample indicates ion suppression.

Q3: What are the common sources of ion suppression for this compound?

A: Ion suppression can originate from various components within a complex matrix. Common sources include:

  • Endogenous compounds: In biological matrices like plasma or serum, salts, phospholipids, and proteins can cause significant ion suppression.

  • Exogenous substances: In environmental samples like wastewater, a high content of organic matter is a major contributor to ion suppression.

  • Sample preparation artifacts: Contaminants from plasticware or residual solvents from extraction steps can also interfere with ionization.

Q4: My this compound internal standard signal is low and variable. What steps can I take to troubleshoot this?

A: A low and variable internal standard signal is a classic indicator of significant ion suppression. Here is a step-by-step troubleshooting workflow:

  • Evaluate Sample Preparation: Inefficient sample cleanup is a primary cause of ion suppression. Consider optimizing your sample preparation method.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. Different sorbents can be tested to find the optimal one for your matrix.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in cleaning up samples.

    • Protein Precipitation: For plasma or serum samples, ensure complete protein precipitation. While convenient, this method may not remove all interfering substances.

  • Optimize Chromatographic Separation: Improving the separation of this compound from matrix interferences can mitigate ion suppression.

    • Gradient Elution: Adjust the mobile phase gradient to better resolve the analyte from co-eluting species.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering components, thereby lessening their impact on ionization. However, this may also decrease the analyte signal, so a balance must be found.

  • Check for Instrument Contamination: A contaminated ion source or transfer optics can contribute to signal suppression. Perform routine cleaning and maintenance of your mass spectrometer.

Q5: Can the choice of ionization source or mode affect ion suppression?

A: Yes, the ionization source and its settings can influence the extent of ion suppression.

  • Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI): ESI is generally more susceptible to ion suppression than APCI. If your instrumentation allows, testing APCI might be a viable alternative.

  • Ionization Polarity: Switching between positive and negative ionization modes can sometimes help, as fewer compounds may be ionizable in one mode compared to the other, potentially eliminating the interfering species.

Quantitative Data Summary

The following tables summarize data on ion suppression and recovery of carbamazepine (B1668303) and its internal standards from various studies.

Table 1: Ion Suppression of Carbamazepine in Different Aqueous Matrices

MatrixSignal Suppression (%)
HPLC-grade WaterNo suppression observed
Surface WaterSuppression observed
STP EffluentMore severe suppression
STP Influent58-87% (Only 13-42% of expected signal)

Data sourced from studies on the analysis of carbamazepine in environmental water samples.

Table 2: Recovery of Carbamazepine and its Internal Standard using Solid-Phase Extraction (SPE)

MatrixRecovery Range (%)
Surface Water95.7 - 102.9
STP Effluent90.6 - 103.5
STP Influent83.6 - 102.2

These recoveries were achieved using an HLB SPE cartridge.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol describes a method to quantify the extent of ion suppression for this compound in a given matrix.

  • Prepare two sets of solutions:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase or a pure solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank sample of the complex matrix using your established sample preparation protocol. After the final extraction step, spike the blank matrix extract with this compound to achieve the same final concentration as in Set A.

  • Analyze by LC-MS/MS: Inject both sets of solutions into the LC-MS/MS system and record the peak areas for this compound.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value less than 100% indicates ion suppression. A value greater than 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol provides a general workflow for extracting this compound from aqueous samples to reduce matrix effects.

  • Condition the SPE Cartridge: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by HPLC-grade water.

  • Load the Sample: Load the aqueous sample onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elute the Analyte: Elute the this compound and the parent compound with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visual Diagrams

The following diagrams illustrate key workflows and concepts for addressing ion suppression.

Troubleshooting_Workflow cluster_prep Sample Preparation Options cluster_chrom Chromatography Options start Low/Variable This compound Signal sample_prep Step 1: Evaluate Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatography sample_prep->chromatography If signal still low spe Optimize SPE sample_prep->spe lle Implement LLE sample_prep->lle pp Improve Protein Precipitation sample_prep->pp dilution Step 3: Consider Sample Dilution chromatography->dilution If signal still low gradient Adjust Gradient chromatography->gradient column Change Column chromatography->column instrument Step 4: Check Instrument Cleanliness dilution->instrument If signal still low end Signal Improved instrument->end

Caption: Troubleshooting workflow for low or variable this compound signal.

Matrix_Effect_Evaluation cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_Calc Calculation A1 Prepare Standard in Pure Solvent A2 Analyze by LC-MS/MS A1->A2 A3 Peak Area (A) A2->A3 Calc Matrix Effect (%) = (B / A) * 100 A3->Calc B1 Extract Blank Matrix B2 Spike with Standard B1->B2 B3 Analyze by LC-MS/MS B2->B3 B4 Peak Area (B) B3->B4 B4->Calc

Caption: Experimental workflow for the evaluation of matrix effects.

References

Improving the recovery of Carbamazepine-d2,15N during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Carbamazepine-d2,15N during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Carbamazepine (B1668303), a common anticonvulsant drug. It is used as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). SIL internal standards are the gold standard for quantitative analysis because they have nearly identical physicochemical properties to the analyte of interest. This allows them to co-elute chromatographically and experience similar extraction efficiencies and matrix effects, thus accurately correcting for variations during sample preparation and analysis.

Q2: What are the common causes of low recovery for this compound?

Low recovery of this compound can stem from several factors during sample preparation, including:

  • Suboptimal Extraction Conditions: The chosen extraction method (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation) may not be optimized for Carbamazepine's properties. This includes incorrect solvent choice, pH, or elution volumes.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress/enhance the ionization of the internal standard in the mass spectrometer.

  • Analyte Instability: this compound may degrade during sample collection, storage, or processing. Factors like temperature, light exposure, and pH can influence its stability.[1][2]

  • Pipetting or Dilution Errors: Inaccurate handling of the internal standard spiking solution can lead to apparent low recovery.

  • Incomplete Elution: In Solid-Phase Extraction (SPE), the elution solvent may not be strong enough or the volume may be insufficient to completely recover the internal standard from the sorbent.

Q3: How can I investigate the cause of low recovery for my this compound?

A systematic approach is crucial. Start by plotting the internal standard peak area for all samples in your analytical run to identify any trends. Sporadic low recoveries might indicate individual sample preparation errors, while a consistent low recovery across all samples suggests a systematic issue with the method. To pinpoint the problem, you can perform a series of diagnostic experiments, such as a post-extraction spike to evaluate matrix effects.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low recovery issues with this compound.

Issue 1: Consistently Low Recovery in All Samples

If you observe a consistently low recovery of this compound across all your samples, including calibrators and quality controls, the issue likely lies within the fundamental extraction procedure.

Troubleshooting Workflow for Consistently Low Recovery

A Start: Consistently Low IS Recovery B Review Extraction Protocol A->B C Optimize Extraction Method B->C D Solid-Phase Extraction (SPE) C->D If using SPE E Liquid-Liquid Extraction (LLE) C->E If using LLE F Protein Precipitation (PPt) C->F If using PPt G Check IS Stability C->G I Recovery Improved? D->I E->I F->I H Verify IS Concentration G->H H->I I->C No, re-evaluate J End I->J Yes

Caption: Troubleshooting workflow for consistently low internal standard recovery.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal SPE Method 1. Evaluate Sorbent: Ensure the chosen sorbent (e.g., C18, HLB) is appropriate for the polarity of Carbamazepine. Oasis HLB cartridges have been shown to provide good recovery.[3] 2. Optimize Wash Steps: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. 3. Optimize Elution: Increase the volume or strength of the elution solvent (e.g., methanol (B129727), acetonitrile). Acetone has been shown to achieve high recovery.[4] 4. Check pH: The pH of the sample and loading buffer can significantly impact retention on the SPE sorbent. For carbamazepine, a neutral pH is generally effective.[4]
Suboptimal LLE Method 1. Solvent Selection: Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and their ratios. 2. pH Adjustment: Adjust the pH of the aqueous phase to ensure Carbamazepine is in its neutral form for efficient extraction into the organic phase. 3. Extraction Technique: Ensure vigorous mixing (vortexing) and adequate phase separation time.
Suboptimal Protein Precipitation Method 1. Precipitant Choice: Methanol and acetonitrile (B52724) are common choices. Methanol has been shown to be effective for precipitating proteins in carbamazepine analysis. 2. Precipitant-to-Sample Ratio: A typical starting point is a 3:1 ratio of precipitant to sample volume. This may need optimization. 3. Incubation Conditions: Consider incubating the sample-precipitant mixture at a low temperature (e.g., -20°C) to enhance protein removal.
Internal Standard Instability 1. Storage Conditions: Ensure the this compound stock and working solutions are stored at the recommended temperature (+4°C) and protected from light. 2. Matrix Stability: Perform an experiment to assess the stability of the internal standard in the biological matrix at various time points and temperatures before extraction.
Incorrect Internal Standard Concentration 1. Verify Calculations: Double-check all calculations for the preparation of stock and working solutions. 2. Pipette Calibration: Ensure all pipettes used for dispensing the internal standard are properly calibrated.
Issue 2: Sporadic or Variable Recovery

If you observe inconsistent recovery, with some samples showing good recovery while others are low, the problem is more likely related to individual sample variations or procedural inconsistencies.

Troubleshooting Workflow for Variable Recovery

A Start: Variable IS Recovery B Investigate Matrix Effects A->B C Post-Extraction Spike Experiment B->C D Significant Matrix Effect? C->D E Improve Sample Cleanup D->E Yes G Review Sample Handling D->G No F Modify Chromatography E->F J Recovery Stabilized? E->J F->J H Check for Inconsistent Pipetting G->H I Ensure Homogeneous Samples H->I I->J J->B No, re-investigate K End J->K Yes

Caption: Troubleshooting workflow for variable internal standard recovery.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Matrix Effects 1. Perform a Post-Extraction Spike: Analyze a set of blank matrix extracts, some spiked with the analyte and internal standard post-extraction, and compare the response to a neat solution. A significant difference indicates matrix effects. 2. Improve Sample Cleanup: If matrix effects are present, consider a more rigorous sample preparation method (e.g., switching from protein precipitation to SPE) to remove interfering components. 3. Modify Chromatography: Adjust the chromatographic conditions to separate the this compound from the co-eluting matrix components.
Inconsistent Sample Preparation 1. Pipetting Technique: Ensure consistent and accurate pipetting of the internal standard into every sample. 2. Sample Homogeneity: For solid or viscous samples, ensure they are thoroughly homogenized before aliquoting. 3. Timing: Maintain consistent timing for each step of the extraction process for all samples.
Sample-Specific Issues 1. Hemolyzed or Lipemic Samples: These types of samples can behave differently during extraction and may require a specific cleanup protocol. 2. Co-administered Drugs: Other drugs present in patient samples could potentially interfere with the extraction or ionization.

Quantitative Data Summary

The following tables summarize reported recovery data for Carbamazepine and its isotopically labeled internal standards using different sample preparation methods.

Table 1: Recovery of this compound using Protein Precipitation

MatrixPrecipitating AgentRecovery (%)Reference
Human PlasmaMethanol98.9 - 110.2

Table 2: Recovery of Carbamazepine using Solid-Phase Extraction (SPE)

| Matrix | SPE Sorbent | Elution Solvent | Recovery (%) | Reference | | :--- | :--- | :--- | :--- | | Plasma | Oasis HLB | Methanol | >98 | | | Wastewater | Oasis HLB | Not specified | 83.6 - 102.2 | | | Surface Water | Oasis HLB | Not specified | 95.7 - 102.9 | | | Aqueous Samples | C18 | Acetonitrile/Methanol | 83.6 - 103.5 | |

Table 3: Recovery of Carbamazepine using Liquid-Liquid Extraction (LLE)

MatrixExtraction SolventRecovery (%)Reference
PlasmaChloroformNot specified
Aqueous SamplesNot specifiedNot specified

Note: Data for LLE recovery of this compound was not explicitly found in the initial search. The table is included as a template for users to populate with their own data or findings from further literature review.

Experimental Protocols

Protocol 1: Protein Precipitation using Methanol

This protocol is a general guideline for the extraction of this compound from plasma samples.

Materials:

  • Plasma sample

  • This compound internal standard working solution

  • HPLC-grade Methanol, chilled at -20°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution and vortex briefly.

  • Add 300 µL of chilled methanol to the sample.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) using Oasis HLB Cartridges

This protocol provides a general procedure for extracting this compound from aqueous samples.

Materials:

  • Aqueous sample (e.g., plasma, urine, water)

  • This compound internal standard working solution

  • Oasis HLB SPE cartridges

  • SPE manifold

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Elution solvent (e.g., Methanol, Acetonitrile, or a mixture)

Procedure:

  • Sample Pre-treatment:

    • For plasma samples, a 1:1 dilution with water or a mild buffer may be necessary.

    • Spike the sample with the this compound internal standard.

  • Cartridge Conditioning:

    • Condition the Oasis HLB cartridge with 1 mL of Methanol.

    • Equilibrate the cartridge with 1 mL of HPLC-grade Water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% Methanol in Water) to remove polar interferences.

  • Elution:

    • Elute the this compound with an appropriate volume (e.g., 1-2 mL) of the elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

References

Minimizing in-source fragmentation of Carbamazepine-d2,15N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize in-source fragmentation of Carbamazepine-d2,15N during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for the analysis of this compound?

In-source fragmentation (ISF) is the unintended fragmentation of an analyte that occurs within the ion source of a mass spectrometer, prior to the mass analysis stage.[1] This phenomenon can lead to a diminished signal for the precursor ion of this compound ([M+H]⁺ at m/z 240.1), making accurate quantification challenging.[1] Excessive ISF can also complicate data interpretation due to the presence of multiple fragment ions in the mass spectrum.[1]

Q2: What are the primary causes of in-source fragmentation for this compound?

The main factors contributing to the in-source fragmentation of this compound are:

  • High Cone Voltage (or Fragmentor/Declustering Potential): This is the most critical parameter influencing ISF.[2] Higher voltages increase the kinetic energy of the ions as they move from the ion source to the mass analyzer, leading to more energetic collisions with gas molecules and consequently, greater fragmentation.[1]

  • High Ion Source and Desolvation Temperatures: Elevated temperatures can provide additional thermal energy to the ions, making them more susceptible to fragmentation upon collision.[3][4] However, the effect of temperature is generally considered to be less pronounced than that of the cone voltage.[2]

Q3: What are the expected precursor and product ions for Carbamazepine (B1668303) and this compound?

For quantitative analysis using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored. The established transitions are:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Carbamazepine237.0194.0
This compound240.1196.2

Source:[1][5][6]

The fragmentation of Carbamazepine typically involves the neutral loss of isocyanic acid (HNCO).[3][6] For this compound, the corresponding loss results in the product ion at m/z 196.2.

Troubleshooting Guide: Minimizing In-Source Fragmentation

This guide provides a systematic approach to identifying and mitigating in-source fragmentation of this compound.

Initial Assessment
  • Confirm In-Source Fragmentation: Infuse a standard solution of this compound directly into the mass spectrometer. In full scan mode, observe the relative intensities of the precursor ion (m/z 240.1) and any potential fragment ions (e.g., m/z 196.2). A high abundance of the fragment ion relative to the precursor ion at low collision energy settings is indicative of in-source fragmentation.

Optimization Strategies

The primary goal is to achieve "softer" ionization conditions to minimize premature fragmentation while maintaining adequate signal intensity.

Table 1: Key Parameters for Minimizing In-Source Fragmentation

ParameterRecommended ActionExpected OutcomePotential Trade-offs
Cone Voltage / Fragmentor Voltage Decrease in small increments (e.g., 5-10 V)Reduces the kinetic energy of ions, leading to less fragmentation and a stronger precursor ion signal.[1][7]A voltage that is too low may result in a decreased overall ion signal and poor ion sampling.
Source Temperature Decrease in increments of 10-20 °CMinimizes thermal stress on the analyte, potentially reducing fragmentation.[3]May affect the efficiency of desolvation and ionization, leading to a reduced signal if set too low.
Desolvation Gas Temperature Decrease in increments of 25-50 °CReduces the thermal energy imparted to the ions, helping to preserve the precursor ion.[1]Inefficient desolvation can lead to the formation of solvent clusters and a decrease in signal intensity.

Experimental Protocols

Protocol 1: Optimization of Cone Voltage

This protocol provides a systematic approach to determine the optimal cone voltage for minimizing in-source fragmentation of this compound.

Objective: To find the cone voltage that maximizes the precursor ion signal (m/z 240.1) while minimizing the in-source fragment ion signal (m/z 196.2).

Materials:

  • This compound standard solution (e.g., 1 µg/mL in a suitable solvent like methanol (B129727) or acetonitrile).

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Syringe pump for direct infusion.

Procedure:

  • Prepare the this compound standard solution.

  • Set up the mass spectrometer for direct infusion using the syringe pump at a constant flow rate (e.g., 10 µL/min).

  • Set the initial mass spectrometer parameters based on a generic method or literature values for similar compounds. Set the source and desolvation temperatures to moderate values (e.g., 120 °C and 350 °C, respectively).[3]

  • Acquire data in full scan mode to observe both the precursor and potential fragment ions.

  • Start with a relatively high cone voltage where significant fragmentation is observed (e.g., 50 V).

  • Gradually decrease the cone voltage in discrete steps (e.g., 5-10 V per step) and acquire a mass spectrum at each setting.

  • Monitor the intensities of the precursor ion (m/z 240.1) and the primary fragment ion (m/z 196.2) at each cone voltage.

  • Plot the intensities of both ions as a function of the cone voltage.

  • Select the optimal cone voltage that provides the highest intensity for the precursor ion with the lowest relative intensity for the fragment ion. This often represents a compromise to ensure sufficient overall signal intensity.

Visualizations

In_Source_Fragmentation_Workflow cluster_0 Ion Source cluster_1 Mass Analyzer Analyte_Introduction This compound (in solution) Ionization Electrospray Ionization (ESI) Analyte_Introduction->Ionization Precursor_Ion [M+H]⁺ m/z 240.1 Ionization->Precursor_Ion Fragment_Ion In-Source Fragment m/z 196.2 Ionization->Fragment_Ion High Cone Voltage High Temperature Mass_Analysis Quadrupole Precursor_Ion->Mass_Analysis Fragment_Ion->Mass_Analysis Troubleshooting_Logic Start High In-Source Fragmentation Observed Check_Cone_Voltage Is Cone Voltage / Fragmentor Voltage Optimized? Start->Check_Cone_Voltage Reduce_Cone_Voltage Systematically Reduce Cone Voltage Check_Cone_Voltage->Reduce_Cone_Voltage No Check_Temperature Are Source / Desolvation Temperatures High? Check_Cone_Voltage->Check_Temperature Yes Reduce_Cone_Voltage->Check_Temperature Reduce_Temperature Reduce Source and/or Desolvation Temperature Check_Temperature->Reduce_Temperature Yes Re-evaluate Re-evaluate Fragmentation Check_Temperature->Re-evaluate No Reduce_Temperature->Re-evaluate

References

Optimizing collision energy for MRM transitions of Carbamazepine-d2,15N.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of collision energy for Multiple Reaction Monitoring (MRM) transitions of Carbamazepine-d2,15N.

Frequently Asked Questions (FAQs)

Q1: What are the primary MRM transitions for this compound and its unlabeled counterpart?

A1: The selection of precursor and product ions is a critical first step in developing a robust MRM method. For Carbamazepine (B1668303) and its stable isotope-labeled internal standard (SIL-IS), the protonated molecules [M+H]⁺ are typically selected as the precursor ions. The most common transitions are summarized below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
This compound240.1196.2This transition is commonly used for the SIL-IS.[1]
Carbamazepine237.0 / 237.3194.1 / 194.2This is the most abundant and frequently monitored transition for the unlabeled analyte.[2][3][4][5]
Carbamazepine237.3179.1An alternative, secondary transition for confirmation.[5]

Q2: What is the primary goal of optimizing collision energy (CE)?

A2: The primary goal of optimizing collision energy is to maximize the signal intensity of the chosen product ion for a specific MRM transition.[6] Each precursor-product pair has a unique optimal CE value that produces the most efficient fragmentation and, consequently, the highest sensitivity.[7] Proper optimization is crucial for achieving the lowest limits of detection (LOD) and quantification (LOQ) in your assay.

Q3: What are the common methods for optimizing collision energy?

A3: There are two main approaches to optimizing CE:

  • Empirical Optimization: This is the most common and reliable method. It involves directly infusing a standard solution of the analyte into the mass spectrometer and systematically ramping the collision energy voltage over a range (e.g., 5 to 50 V). The instrument software then plots the product ion intensity against the CE, and the voltage that yields the maximum intensity is selected as the optimum.

  • Predictive Calculation: Some mass spectrometry software platforms, like Skyline, can predict the optimal CE using a linear equation based on the precursor's mass-to-charge ratio (m/z) and charge state (CE = slope * (m/z) + intercept).[8][9] While this is a fast and useful starting point, especially for a large number of compounds, empirical optimization is recommended for achieving the highest sensitivity.[9]

Q4: Do I need to optimize the collision energy for this compound separately from unlabeled Carbamazepine?

A4: Yes, it is best practice to optimize the collision energy for the stable isotope-labeled internal standard independently. Although the molecular structures are very similar, the isotopic labeling can slightly alter the bond energies and fragmentation dynamics. Optimizing the CE for both the analyte and the internal standard ensures that each is being detected at its maximum sensitivity, which is crucial for accurate and precise quantification.

Troubleshooting Guide

Q: I am observing a weak or no signal for my this compound product ion during CE optimization. What should I do?

A: A weak or absent signal can stem from several factors. Follow these steps to troubleshoot the issue:

  • Verify MRM Parameters: Double-check that the precursor (240.1 m/z) and product (196.2 m/z) masses are correctly entered in the instrument method.[1]

  • Check Infusion: Ensure the standard solution is being delivered consistently to the ion source. Check for blockages in the infusion line or air bubbles in the syringe.

  • Expand CE Range: Your initial collision energy range may be too narrow. Perform a broad ramp, for example, from 5 V to 60 V, to ensure you are covering the potential optimal value.

  • Optimize Ion Source Parameters: A suboptimal ion source (e.g., incorrect capillary voltage or source temperature) can lead to poor precursor ion generation. Perform a quick optimization of the source conditions while infusing the standard.

Q: The peak area of my this compound internal standard is highly variable across my sample batch. What could be the cause?

A: High variability in the internal standard response can compromise quantitative accuracy.[10]

  • Inconsistent Sample Preparation: Review your sample extraction or dilution workflow to ensure the internal standard is added consistently and accurately to every sample.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the internal standard.[10] Evaluate matrix effects by comparing the internal standard response in a neat solution versus a post-extraction spiked matrix sample.

  • Isotopic Exchange: For deuterium-labeled standards, back-exchange (loss of deuterium (B1214612) for hydrogen) can sometimes occur depending on the solvent, pH, and temperature conditions during sample processing.[11] While the labeling in this compound is generally stable, this should be considered if other causes are ruled out.

Q: I am seeing a signal for my unlabeled Carbamazepine (237.0 → 194.1) when I inject a pure sample of this compound. Why is this happening?

A: This phenomenon, known as isotopic cross-contribution or crosstalk, can occur for two main reasons:

  • Isotopic Purity of the Standard: The this compound standard may contain a small percentage of the unlabeled (M+0) compound as an impurity. Check the certificate of analysis for the isotopic purity of your standard.

  • Natural Isotope Abundance: Unlabeled Carbamazepine has a natural M+3 isotope peak that could potentially contribute a very small signal to the precursor mass of this compound. However, the primary cause is usually the isotopic purity of the standard itself. A protocol for assessing this is provided below.

Experimental Protocols

Protocol 1: Empirical Collision Energy Optimization via Infusion

This protocol describes the standard method for determining the optimal collision energy for a given MRM transition.

  • Preparation: Prepare a 100-500 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion Setup: Set up a syringe pump to infuse the standard solution directly into the mass spectrometer's ion source at a stable flow rate (e.g., 5-10 µL/min).

  • MS Method Creation:

    • Set the mass spectrometer to positive electrospray ionization (ESI) mode.

    • Create an MRM method selecting the precursor ion m/z 240.1 and the product ion m/z 196.2.

    • Utilize the instrument's automated CE optimization feature or manually set up a series of experiments where the collision energy is ramped. A typical range would be from 5 V to 50 V in 2 V increments.

  • Data Acquisition: Begin the infusion and allow the signal to stabilize. Run the CE optimization method.

  • Data Analysis:

    • The instrument software will generate a curve plotting product ion intensity (in counts per second, cps) versus collision energy (in V).

    • Identify the collision energy value that corresponds to the highest point on the curve. This is your optimal CE.

    • The expected result is a curve that starts at low intensity, rises to a maximum, and then decreases as the collision energy becomes too high, causing excessive fragmentation.

Example Data: Collision Energy Optimization
Collision Energy (V)Product Ion Intensity (cps)
10150,000
15450,000
20980,000
251,600,000
30 1,950,000
351,700,000
40950,000
45400,000
In this example, the optimal collision energy would be selected as 30 V.

Visualizations

G cluster_prep Preparation cluster_infusion Infusion & Setup cluster_acq Acquisition & Analysis A Start B Prepare 100-500 ng/mL This compound Standard A->B C Infuse Standard into MS (5-10 µL/min) B->C D Set Precursor m/z (240.1) & Product m/z (196.2) C->D E Ramp Collision Energy (e.g., 5-50 V in 2 V steps) D->E F Acquire Product Ion Signal E->F G Plot Intensity vs. CE F->G H Identify CE with Maximum Intensity G->H I End H->I G Start Low or No Signal Observed CheckMRM Are Precursor/Product m/z values correct? Start->CheckMRM CheckMRM->Start No, Correct m/z CheckInfusion Is infusion stable? (No bubbles, no clogs) CheckMRM->CheckInfusion Yes CheckInfusion->Start No, Fix Infusion RampCE Perform Broad CE Ramp (e.g., 5-60 V) CheckInfusion->RampCE Yes SignalObserved Signal Observed? RampCE->SignalObserved OptimizeSource Optimize Ion Source Parameters SignalObserved->OptimizeSource No EndSuccess Proceed to Fine CE Optimization SignalObserved->EndSuccess Yes OptimizeSource->RampCE Parameters Adjusted EndFail Consult Instrument Specialist

References

Validation & Comparative

A Comparative Guide to Deuterated Internal Standards for Carbamazepine Analysis: A Focus on Carbamazepine-d2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Carbamazepine, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Carbamazepine-d2,15N with other deuterated internal standards, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, primarily for their ability to compensate for variability during sample preparation and analysis, including matrix effects. This guide will delve into the performance characteristics of this compound and compare it with another commonly used deuterated analog, Carbamazepine-d10.

Performance Comparison of Deuterated Carbamazepine Internal Standards

The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency to effectively compensate for matrix-induced signal suppression or enhancement. The following tables summarize the performance data of this compound and Carbamazepine-d10 from published analytical methods.

Table 1: Performance Characteristics of this compound in Human Plasma by LC-MS³ [1][2][3][4]

Validation ParameterPerformance MetricResult
Accuracy Intra-day-1.74% to 2.92%
Inter-day< 8.23%
Precision (CV%) Intra-day< 8.23%
Inter-day< 8.23%
Recovery Analyte98.9% - 110.2%
Internal Standard (CBZ-d2,15N)98.9% - 110.2%
Matrix Effect QC Low, Medium, High94.3% - 112.5%
Linearity (r) 0.50 - 30 µg/mL0.9973
Lower Limit of Quantification (LLOQ) 0.50 µg/mL

Table 2: Performance Characteristics of Carbamazepine-d10 in Rat Plasma by LC-MS/MS

Validation ParameterPerformance MetricResult
Accuracy (% Bias) Intra-day2.6% to 9.5%
Inter-day4.0% to 9.6%
Precision (CV%) Intra-day2.6% to 9.5%
Inter-day4.0% to 9.6%
Recovery Analyte> 87%
Internal Standard (CBZ-d10)Not explicitly reported
Matrix Effect Not explicitly reported
Linearity (r²) 5 - 2000 ng/mL> 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL

Note: The data presented in Tables 1 and 2 are from different studies and experimental conditions may vary. A direct head-to-head comparison in a single study would provide a more definitive assessment.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for interpreting the performance data.

Method for Carbamazepine Analysis using this compound Internal Standard[1][2][3][4]

1. Sample Preparation:

  • To 5 µL of human plasma, add 5 µL of this compound internal standard working solution (10.0 µg/mL in 50:50 methanol (B129727):water).

  • Add 1000 µL of methanol for protein precipitation.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 5 minutes at 4 °C.

  • Inject 2 µL of the supernatant into the LC-MS system.

2. Liquid Chromatography:

  • System: Shimadzu UFLC XR

  • Column: ACQUITY UPLC HSS T3

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.25 mL/min

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-3 min: 50-65% B

    • 3-3.5 min: 65-75% B

    • 3.5-4 min: 75-90% B

    • 4-4.5 min: 90% B

    • 4.5-4.6 min: 90-50% B

    • 4.6-7 min: 50% B

3. Mass Spectrometry (MS³):

  • System: SCIEX QTRAP® 5500

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MRM³ Transitions:

    • Carbamazepine: m/z 237.0 → 220.1 → 192.2

    • This compound: m/z 240.1 → 196.2 → 181.2

Visualizing Key Processes

To further aid in understanding the context of Carbamazepine analysis, the following diagrams illustrate the metabolic pathway of Carbamazepine and a typical bioanalytical workflow.

Carbamazepine_Metabolic_Pathway Carbamazepine Metabolic Pathway CBZ Carbamazepine CBZEPO Carbamazepine-10,11-epoxide (active metabolite) CBZ->CBZEPO CBZDIOL 10,11-Dihydro-10,11-dihydroxy- carbamazepine (inactive) CBZEPO->CBZDIOL

Caption: Major metabolic pathway of Carbamazepine.

Bioanalytical_Workflow Typical Bioanalytical Workflow for Carbamazepine cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation Injection MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: General workflow for bioanalysis of Carbamazepine.

Discussion

The choice between different deuterated internal standards often comes down to a balance of commercial availability, cost, and performance. Both this compound and Carbamazepine-d10 have demonstrated their utility in the bioanalysis of Carbamazepine.

The data for this compound showcases excellent accuracy, precision, and recovery in human plasma using a sensitive LC-MS³ method. The dual labeling (deuterium and nitrogen-15) provides a significant mass shift from the parent compound, minimizing the risk of isotopic cross-talk.

The data for Carbamazepine-d10 also demonstrates good performance in terms of accuracy and precision. The high degree of deuteration in Carbamazepine-d10 also provides a substantial mass difference from the unlabeled analyte.

Ultimately, the most suitable internal standard will depend on the specific requirements of the assay, including the desired level of sensitivity, the complexity of the matrix, and the capabilities of the analytical instrumentation. It is always recommended to perform a thorough method validation to ensure the chosen internal standard performs adequately for the intended application.

References

A Comparative Guide to Quantifying Carbamazepine: Featuring Carbamazepine-d2,15N as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of carbamazepine (B1668303) in biological matrices, with a special focus on the use of Carbamazepine-d2,15N as an internal standard. The following sections detail the experimental protocols, present comparative data on the limit of quantification (LOQ) and other validation parameters, and offer a clear rationale for methodological choices in the bioanalysis of this widely used anticonvulsant.

Executive Summary

Accurate quantification of carbamazepine is critical for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations in sample processing. This guide highlights a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a more advanced liquid chromatography-tandem mass spectrometry cubed (LC-MS³) method utilizing this compound. We also compare its performance against methods employing the more common internal standard, Carbamazepine-d10.

Comparative Performance Data

The selection of an appropriate analytical method depends on the required sensitivity and the available instrumentation. The following table summarizes the performance of different methods for carbamazepine quantification, providing a clear comparison of their limits of quantification, linear ranges, and reported precision and accuracy.

Analytical MethodInternal StandardMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Precision (% CV)Accuracy (% Bias)Reference
LC-MS³ This compound Human Plasma 0.50 (as part of 0.50-30 µg/mL range) 500 - 30,000 < 2.92 < 8.23 [1][2]
LC-MS/MSCarbamazepine-d10Rat Plasma55 - 20002.6 - 9.6Not explicitly stated[3][4][5]
LC-MS/MSDeuterated analyte congenersHuman Serum< 100100 - 22,000Not explicitly statedNot explicitly stated
LC-MS/MSOxcarbazepineHuman Plasma5.05.0 - 500.0Not explicitly statedNot explicitly stated

Note: LLOQ values can be influenced by the specific instrumentation and experimental conditions. The LC-MS³ method demonstrates high sensitivity.

Experimental Workflows

The general workflow for the quantification of carbamazepine in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection. The use of an internal standard is integral to this process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS or LC-MS³ Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) spike Spike with this compound (Internal Standard) start->spike precip Protein Precipitation (e.g., with Methanol) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC System supernatant->inject separation Chromatographic Separation (e.g., C18 column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometric Detection (MRM or MS³) ionization->detection ratio Calculate Peak Area Ratio (Analyte/IS) detection->ratio calibration Quantify using Calibration Curve ratio->calibration result Determine Carbamazepine Concentration calibration->result

Caption: Experimental workflow for carbamazepine quantification.

Detailed Experimental Protocol: LC-MS³ with this compound

This section provides a detailed protocol for the quantification of carbamazepine in human plasma using an LC-MS³ method with this compound as the internal standard. This method offers enhanced selectivity and sensitivity compared to conventional LC-MS/MS.

1. Materials and Reagents

  • Carbamazepine and this compound reference standards

  • HPLC-grade methanol (B129727) and acetonitrile

  • Formic acid

  • Ultrapure water

  • Human plasma (blank)

2. Standard and Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of carbamazepine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the carbamazepine stock solution in a suitable solvent (e.g., methanol/water) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared at a fixed concentration.

  • Sample Preparation:

    • To a 5 µL aliquot of plasma, add 5 µL of the this compound internal standard working solution.

    • Add 1000 µL of methanol to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

3. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is typical.

  • Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is often employed.

4. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of MS³ fragmentation.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Carbamazepine: The precursor ion at m/z 237.0 is fragmented to a product ion at m/z 220.1. This product ion is then further fragmented to a second-generation product ion at m/z 192.2 for MS³ detection. The selected transition is m/z 237.0 → 220.1 → 192.2.

    • This compound (IS): The precursor ion at m/z 240.1 is fragmented to a product ion at m/z 196.2. This product ion is then further fragmented to a second-generation product ion at m/z 181.2. The selected transition is m/z 240.1 → 196.2 → 181.2.

5. Method Validation

The bioanalytical method should be validated according to regulatory guidelines from agencies such as the FDA and EMA. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. The analyte response at the LLOQ should be at least five times the response of a blank sample.

  • Calibration Curve: A series of standards of known concentrations used to establish the relationship between the instrument response and the analyte concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). For the LLOQ, accuracy should be within ±20% of the nominal concentration, and for other QCs, within ±15%. Precision, expressed as the coefficient of variation (CV), should not exceed 20% for the LLOQ and 15% for other QCs.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Logical Relationship for Method Selection

The choice of an analytical method is a critical decision in the drug development process. The following diagram illustrates the logical considerations for selecting a suitable quantification method for carbamazepine.

G cluster_methods Method Selection cluster_is Internal Standard Selection start Define Analytical Requirements sensitivity Required Sensitivity (LLOQ) start->sensitivity instrumentation Available Instrumentation start->instrumentation throughput Sample Throughput Needs start->throughput lcms LC-MS/MS sensitivity->lcms Standard Sensitivity Sufficient lcms3 LC-MS³ sensitivity->lcms3 High Sensitivity Needed instrumentation->lcms Triple Quadrupole MS instrumentation->lcms3 Ion Trap or MS³ Capable throughput->lcms High Throughput d10 Carbamazepine-d10 lcms->d10 d2n15 This compound lcms3->d2n15

Caption: Decision tree for carbamazepine quantification method.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with a highly selective and sensitive analytical technique like LC-MS³, provides a robust and reliable method for the quantification of carbamazepine in biological matrices. This approach ensures high accuracy and precision, which are paramount for regulatory submissions and clinical decision-making. While methods using Carbamazepine-d10 with conventional LC-MS/MS are also widely accepted and effective, the LC-MS³ method with this compound offers advantages in terms of reduced interference and potentially lower limits of quantification. The choice of method should be guided by the specific requirements of the study, including the desired sensitivity and the available instrumentation.

References

A Comparative Guide to Analytical Methods for Carbamazepine Quantification: Focusing on the Role of Carbamazepine-d2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Carbamazepine (B1668303), a widely used anticonvulsant drug for which therapeutic drug monitoring is crucial. A special focus is placed on the accuracy and precision of methods utilizing the stable isotope-labeled internal standard, Carbamazepine-d2,15N . The objective is to offer clear, data-driven insights to aid in the selection of the most appropriate analytical method for research, clinical, and drug development applications.

The Gold Standard: Isotope Dilution Mass Spectrometry with this compound

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is considered the gold standard in quantitative bioanalysis, primarily due to its ability to effectively compensate for variations in sample preparation and instrument response. This compound, with its deuterium (B1214612) and heavy nitrogen labels, co-elutes with and has the same ionization efficiency as the unlabeled Carbamazepine, making it an ideal internal standard for mass spectrometry-based methods.

One of the most advanced methods employing this internal standard is Liquid Chromatography with tandem mass spectrometry (LC-MS³). A study detailing this method demonstrated exceptional accuracy and precision for the quantification of Carbamazepine in human plasma.

Experimental Protocol: LC-MS³ with this compound

This section outlines the methodology for a highly sensitive and specific LC-MS³ method for Carbamazepine quantification.

1. Sample Preparation:

  • Protein Precipitation: To 5 µL of plasma, 5 µL of the this compound internal standard working solution and 1000 µL of methanol (B129727) are added.

  • Vortexing: The mixture is vortexed for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: The sample is then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is carefully transferred for injection into the LC-MS system.

2. Liquid Chromatography (LC) Conditions:

  • Column: ACQUITY UPLC HSS T3 column.

  • Mobile Phase: A gradient elution is used with Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.25 mL/min.

  • Run Time: 7 minutes per sample.

3. Mass Spectrometry (MS³) Conditions:

  • System: SCIEX QTRAP® 5500 linear ion trap triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Transitions:

    • Carbamazepine: m/z 237.0 → 220.1 → 192.2

    • This compound: m/z 240.1 → 196.2 → 181.2

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS³ Analysis plasma 5 µL Plasma is Add Internal Standard (this compound) plasma->is methanol Add 1000 µL Methanol is->methanol vortex Vortex (1 min) methanol->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation (ACQUITY UPLC HSS T3) supernatant->lc ms MS³ Detection (QTRAP 5500) lc->ms

Experimental workflow for LC-MS³ analysis of Carbamazepine.

Comparison of Analytical Methods

The following tables summarize the accuracy and precision data from various published methods for Carbamazepine quantification, allowing for a direct comparison of their performance.

Table 1: LC-MS Methods
MethodInternal StandardMatrixAccuracy (%)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
LC-MS³ This compound Human Plasma -1.74 to 2.92 < 2.92 < 8.23
LC-MS/MSDeuterated CongenersHuman SerumNot explicitly stated (mean bias of 0.6% between labs)Not explicitly statedNot explicitly stated[1]
UPLC-MS/MSDeuterated Internal StandardsWhole BloodInaccuracy < 15%< 15%< 15%[2]
LC-MS/MSD10-carbamazepineRat PlasmaNot explicitly stated2.6 - 9.54.0 - 9.6
Table 2: HPLC-UV Methods
Internal StandardMatrixAccuracy (% Recovery)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
PropylparabenRabbit Plasma97.53 - 103.581.06 - 3.70.53 - 2.75[3][4]
PhenobarbitalHuman Plasma92.09 - 108.5< 7.96< 7.96[5]
ChlorpromazineHuman Plasma-5.6 to 3.6 (RE%)≤ 4.2Not explicitly stated[6]
PhenytoinPharmaceutical Tablets99 - 101Not explicitly stated0.21[7]
Table 3: Immunoassay Methods
MethodMatrixAccuracyPrecision
Fluorescence Polarization Immunoassay (FPIA)Human SerumNot explicitly statedNot explicitly stated

Note: Direct comparison of immunoassay data is challenging as studies often focus on therapeutic range attainment rather than detailed validation metrics[8]. Immunoassays can be prone to non-specific interference from metabolites or structurally similar compounds[9][10].

Methodological Comparison: A Deeper Dive

This section provides a brief overview of the experimental protocols for the alternative methods presented in the comparison tables.

HPLC-UV with Propylparaben Internal Standard

A common alternative to mass spectrometry is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

1. Sample Preparation:

  • Typically involves protein precipitation with an organic solvent (e.g., methanol), followed by centrifugation.

2. HPLC-UV Conditions:

  • Column: µ-Bondapak C18 (150 mm × 4.6 mm i.d).

  • Mobile Phase: Isocratic mixture of methanol and water (50:50).

  • Flow Rate: 1 ml/min.

  • Detection: UV at 285 nm.

  • Run Time: Approximately 15 minutes.[3]

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample is Add Internal Standard (Propylparaben) plasma->is precipitate Protein Precipitation (Methanol) is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Inject Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc uv UV Detection (285 nm) hplc->uv

Experimental workflow for HPLC-UV analysis of Carbamazepine.

Discussion and Conclusion

The data presented clearly indicates that the LC-MS³ method utilizing This compound as an internal standard offers superior accuracy and precision compared to other analytical techniques. The very low percent relative error and relative standard deviation values highlight the robustness and reliability of this method for therapeutic drug monitoring and in regulated bioanalytical studies.

While HPLC-UV methods can provide acceptable performance, particularly with the use of an appropriate internal standard, they may lack the sensitivity and selectivity of mass spectrometry-based assays. Immunoassays, although often used for routine clinical monitoring, are generally less specific and may be subject to interferences.

The choice of analytical method will ultimately depend on the specific requirements of the study, including the need for high accuracy and precision, sample throughput, and available instrumentation. However, for applications demanding the highest level of quantitative confidence, the use of a stable isotope-labeled internal standard like This compound with a highly specific detection method such as LC-MS³ is unequivocally the recommended approach.

References

Performance Comparison of Internal Standards for Carbamazepine Assays: A Guide to Linearity and Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate quantification of therapeutic drugs like Carbamazepine. A critical component of this is the selection of an appropriate internal standard and the subsequent validation of the assay's linearity and calibration curve range. This guide provides a comparative overview of the performance of Carbamazepine-d2,15N and other common internal standards in Carbamazepine assays, supported by experimental data and detailed protocols.

This document will delve into the linearity and calibration curve ranges achieved with various internal standards, offering a clear comparison to aid in the selection of the most suitable standard for your research needs.

Linearity and Calibration Curve Range: A Comparative Analysis

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The calibration curve range defines the upper and lower concentrations for which the assay is accurate and precise. The choice of internal standard can influence these parameters. Below is a summary of reported linearity and calibration curve ranges for Carbamazepine assays using different internal standards.

Internal StandardAnalyteCalibration Curve RangeCorrelation Coefficient (r²)Analytical Method
This compound Carbamazepine0.50 – 30 µg/mL> 0.997LC-MS/MS[1]
Carbamazepine-d10Carbamazepine5 – 2000 ng/mLNot SpecifiedLC-MS/MS[2]
Deuterated CarbamazepineCarbamazepine0.1 – 22.0 µg/mLNot SpecifiedLC-MS/MS
10,11-DihydrocarbamazepineEslicarbazepine Acetate50.0 – 1000.0 ng/mL> 0.997LC-MS/MS
PhenobarbitalCarbamazepine0.2 – 25 µg/mL> 0.995HPLC[2]
ParacetamolCarbamazepine10 – 50 µg/mL> 0.995RP-HPLC[3]
FluconazoleCarbamazepine0.5 – 8000 ng/mLNot SpecifiedLC-MS[4]
CaffeineCarbamazepine0.1 – 500 ng/mLNot SpecifiedGC-MS[2]

Note: The calibration curve range for Carbamazepine when using 10,11-Dihydrocarbamazepine as an internal standard was not explicitly found in the search results. The provided data for 10,11-Dihydrocarbamazepine is for a related compound, Eslicarbazepine Acetate.

Experimental Protocol: Establishing the Calibration Curve for a this compound Assay

This section outlines a typical experimental protocol for determining the linearity and calibration curve range for a Carbamazepine assay using this compound as an internal standard, based on common practices in bioanalytical method validation.[5][6]

Preparation of Stock and Working Solutions:
  • Carbamazepine Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of Carbamazepine reference standard in a suitable solvent (e.g., methanol).

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Prepare in a similar manner to the Carbamazepine stock solution.

  • Working Solutions: Prepare a series of Carbamazepine working solutions by serially diluting the stock solution to cover the expected therapeutic range. Prepare a working solution of the internal standard at a constant concentration.

Preparation of Calibration Standards:
  • Spike a known volume of blank biological matrix (e.g., human plasma) with the Carbamazepine working solutions to create a set of at least six to eight non-zero calibration standards.

  • Add the this compound internal standard working solution to each calibration standard to achieve a final constant concentration.

  • Include a blank sample (matrix with no analyte or internal standard) and a zero sample (matrix with internal standard only).

Sample Preparation (Protein Precipitation):
  • To a small volume of each calibration standard (e.g., 100 µL), add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) in a specific ratio (e.g., 3:1 v/v).

  • Vortex mix the samples to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

LC-MS/MS Analysis:
  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate for analytical LC-MS/MS.

    • Injection Volume: A small, consistent volume of the prepared sample.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Carbamazepine and this compound. For example:

      • Carbamazepine: m/z 237.1 → 194.2

      • This compound: m/z 240.1 → 196.1

Data Analysis and Calibration Curve Construction:
  • Calculate the peak area ratio of Carbamazepine to this compound for each calibration standard.

  • Plot the peak area ratios against the corresponding nominal concentrations of Carbamazepine.

  • Perform a linear regression analysis (typically a weighted 1/x² regression) to determine the best-fit line.

  • The calibration curve is considered linear if the correlation coefficient (r²) is typically ≥ 0.99. The calibration curve range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ) that meet the acceptance criteria for accuracy and precision as per regulatory guidelines (e.g., FDA or EMA).

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in establishing the linearity and calibration curve range for a this compound assay.

G cluster_cal 2. Calibration Standard Preparation cluster_sample_prep 3. Sample Preparation cluster_analysis 4. Analysis & Data Processing stock_analyte Prepare Carbamazepine Stock Solution work_analyte Prepare Analyte Working Solutions stock_analyte->work_analyte stock_is Prepare this compound (IS) Stock Solution work_is Prepare IS Working Solution stock_is->work_is spike_matrix Spike Blank Matrix with Analyte Working Solutions add_is Add IS Working Solution to each standard spike_matrix->add_is protein_precip Protein Precipitation centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer lcms_analysis LC-MS/MS Analysis peak_integration Peak Area Integration & Ratio Calculation lcms_analysis->peak_integration cal_curve Construct Calibration Curve (Peak Area Ratio vs. Conc.) peak_integration->cal_curve linearity_assessment Assess Linearity (r²) and Define Calibration Range cal_curve->linearity_assessment

Caption: Workflow for Linearity and Calibration Curve Determination.

References

Navigating Bioanalytical Assays: An Inter-laboratory Comparison Guide for Carbamazepine-d2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of carbamazepine (B1668303) in biological matrices is critical. The choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of Carbamazepine-d2,15N's performance against other internal standards, supported by experimental data from various studies.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, as they closely mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability. This compound, with its deuterium (B1214612) and nitrogen-15 (B135050) labels, offers a distinct mass shift from the parent drug, ensuring minimal isotopic overlap and enhancing analytical specificity.

Performance Comparison of Internal Standards for Carbamazepine Analysis

The following tables summarize the performance characteristics of various internal standards used in the quantification of carbamazepine, as reported in peer-reviewed literature. This allows for an objective comparison of their analytical performance.

Internal Standard Method Linearity (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery) Reference
This compound LC-MS³0.50–30<8.23%<8.23%-1.74% to 2.92% (bias)[1]
D10-Carbamazepine LC-MS/MS0.005–22.6-9.5%4.0-9.6%>87% (extraction recovery)[2]
Carbamazepine-d8 LC-MS/MSNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
N-acetyltryptophan ethyl ester HPLC-UVNot Specified<2%<2%97%[4]
Propylparaben HPLC-UV0.5–401.06–3.7%0.53–2.75%97.53–103.58%[5]
Nitrazepam HPLC-UV0.2–25 (for CBZ)0.6-1.2% (for CBZ)0.9-2.2% (for CBZ)98.4-101.3% (for CBZ)

Key Observations:

  • Stable isotope-labeled internal standards, such as this compound and D10-Carbamazepine, are predominantly used with highly sensitive LC-MS/MS methods.

  • This compound demonstrates excellent precision and accuracy in an LC-MS³ method, with a wide linear range.

  • D10-Carbamazepine also shows good performance in an LC-MS/MS assay, with high extraction recovery.

  • While non-isotopically labeled internal standards like N-acetyltryptophan ethyl ester, Propylparaben, and Nitrazepam have been used with HPLC-UV methods, they may not fully compensate for matrix effects as effectively as their stable isotope-labeled counterparts.

Experimental Protocols

This section outlines a typical experimental protocol for the quantification of carbamazepine in human plasma using a stable isotope-labeled internal standard like this compound, based on methodologies described in the literature.

1. Sample Preparation (Protein Precipitation)

  • To 5 µL of plasma sample, add a solution of this compound in methanol (B129727) (internal standard).

  • Precipitate proteins by adding a larger volume of methanol.

  • Vortex mix the samples to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions

  • Chromatographic System: Shimadzu UFLC XR system or equivalent.

  • Column: ACQUITY UPLC HSS T3 column or a similar C18 column.

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of MS³ or MS/MS.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for carbamazepine and this compound.

    • Carbamazepine: m/z 237 > 194

    • This compound: Specific transitions for this internal standard would be determined during method development.

    • D10-Carbamazepine (as an example): m/z 247 > 204

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the bioanalysis of carbamazepine using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample is_addition Add this compound Internal Standard plasma->is_addition precipitation Protein Precipitation (Methanol) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_injection LC Injection supernatant->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection MS/MS or MS³ Detection (MRM) chromatography->ms_detection quantification Quantification (Peak Area Ratios) ms_detection->quantification results Concentration Results quantification->results

Caption: Bioanalytical workflow for Carbamazepine quantification.

This guide provides a framework for understanding the comparative performance of this compound and other internal standards in bioanalytical methods. The choice of internal standard and analytical methodology should always be tailored to the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the biological matrix.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Carbamazepine Utilizing Carbamazepine-d2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Carbamazepine (B1668303), with a focus on the cross-validation of methods employing the stable isotope-labeled internal standard, Carbamazepine-d2,15N. The selection of an appropriate internal standard is a critical decision in bioanalytical method development, directly impacting the accuracy, precision, and robustness of the assay. This document presents supporting experimental data from published studies to aid in the informed selection of analytical methodologies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In bioanalytical mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard (IS) is widely considered the "gold standard." An ideal SIL IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This near-identical physicochemical behavior ensures that the IS experiences similar extraction recovery, matrix effects, and ionization response as the analyte, thereby providing the most accurate correction for variations during sample preparation and analysis. This compound is one such SIL IS for Carbamazepine.

Alternative Approaches: Structural Analog Internal Standards

When a SIL IS is not available or economically feasible, a structural analog is often employed. This is a compound with a chemical structure similar to the analyte. While generally more affordable, structural analogs may exhibit different extraction, chromatographic, and ionization characteristics compared to the analyte, which can potentially compromise assay accuracy and precision.

Performance Comparison: this compound vs. Alternative Internal Standards

The following tables summarize the performance characteristics of different analytical methods for Carbamazepine, categorized by the type of internal standard used. This allows for a direct comparison of key validation parameters.

Table 1: Method Performance with Stable Isotope-Labeled Internal Standard (this compound)
Validation ParameterLC-MS³ MethodLC-MRM Method
Linearity Range (µg/mL) 0.50 - 300.50 - 30
Correlation Coefficient (r) 0.9973Not explicitly stated, but linearity was achieved
Lower Limit of Quantification (LLOQ) (µg/mL) 0.500.50
Intra-day Precision (%RSD) < 8.23%Not explicitly stated
Inter-day Precision (%RSD) < 8.23%Not explicitly stated
Intra-day Accuracy (%RE) -1.74% to 2.92%Not explicitly stated
Inter-day Accuracy (%RE) -1.74% to 2.92%Not explicitly stated
Recovery of IS (%) 98.9 - 110.2Not explicitly stated
Reference Ji et al., 2022[1]Ji et al., 2022[1]
Table 2: Method Performance with Other Deuterated Internal Standards (e.g., Carbamazepine-d10)
Validation ParameterLC-MS/MS Method
Linearity Range (µg/mL) 0.1 - 22.0
Correlation Coefficient (r) > 0.99
Lower Limit of Quantification (LLOQ) (µg/mL) 0.1
Intra-day Precision (%CV) Not explicitly stated
Inter-day Precision (%CV) Not explicitly stated
Accuracy (Bias %) 0.6% (mean bias in comparative measurement)
Recovery of IS (%) Not explicitly stated
Reference Taibon et al., 2017[2]
Table 3: Method Performance with Structural Analog Internal Standards
Validation ParameterHPLC-UV Method (Nitrazepam IS)LC-MS/MS Method (Oxcarbazepine IS)
Linearity Range (µg/mL) 0.2 – 25Not explicitly stated
Correlation Coefficient (r) > 0.995Not explicitly stated
Lower Limit of Quantification (LLOQ) (µg/mL) 0.2Not explicitly stated
Intra-day Precision (%RSD) < 7.96%Not explicitly stated
Inter-day Precision (%RSD) < 7.96%Not explicitly stated
Accuracy (%RE) -7.91% to 8.5%Not explicitly stated
Recovery of IS (%) Not explicitly statedNot explicitly stated
Reference Galić et al., 2012Sener et al., 2004

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the protocols for the key experiments cited in this guide.

Protocol 1: LC-MS³ Method for Carbamazepine with this compound IS[1]
  • Sample Preparation: To 5 µL of plasma, 5 µL of this compound internal standard working solution (10.0 µg/mL in 50:50 methanol (B129727):water) and 1000 µL of methanol were added. The mixture was vortexed for 1 minute and then centrifuged at 12,000 rpm for 5 minutes at 4°C. 2 µL of the supernatant was injected into the LC-MS system.

  • Chromatographic Conditions:

    • System: Shimadzu UFLC XR system.

    • Column: ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile (B52724).

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • System: SCIEX QTRAP® 5500 linear ion trap triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS/MS Transitions (MS³):

      • Carbamazepine: m/z 237.0 → 220.1 → 192.2

      • This compound: m/z 240.1 → 196.2 → 181.2

Protocol 2: LC-MS/MS Candidate Reference Method with Deuterated IS[2]
  • Sample Preparation: Protein precipitation using acetonitrile followed by sample dilution.

  • Internal Standards: Deuterated analyte congeners.

  • Chromatographic and Mass Spectrometry Conditions: Specific details on the LC-MS/MS parameters were not fully provided in the abstract. The method was validated for the quantification of Carbamazepine, Carbamazepine-10,11-epoxide, and 10-hydroxy-10,11-dihydrocarbamazepine.

Protocol 3: HPLC-UV Method with Structural Analog IS (Nitrazepam)
  • Sample Preparation: Solid-phase extraction (SPE).

  • Chromatographic Conditions:

    • Column: Not specified in the abstract.

    • Mobile Phase: Not specified in the abstract.

    • Detection: UV detection.

  • Internal Standard: Nitrazepam.

Visualizing the Workflow and Logic

To better understand the experimental and logical flows, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection peak_integration Peak Integration detection->peak_integration ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for the bioanalysis of Carbamazepine using a stable isotope-labeled internal standard.

logical_relationship cluster_properties Physicochemical Properties cluster_performance Analytical Performance analyte Carbamazepine identical_chem Identical Chemistry analyte->identical_chem similar_chem Similar Chemistry analyte->similar_chem diff_mass Different Mass analyte->diff_mass sil_is This compound (Stable Isotope Labeled IS) sil_is->identical_chem sil_is->diff_mass high_accuracy High Accuracy & Precision sil_is->high_accuracy analog_is Structural Analog IS (e.g., Oxcarbazepine) analog_is->similar_chem variable_accuracy Potentially Variable Accuracy & Precision analog_is->variable_accuracy compensates_matrix Effectively Compensates for Matrix Effects high_accuracy->compensates_matrix partial_compensation Partially Compensates for Matrix Effects variable_accuracy->partial_compensation

Caption: Logical relationship between internal standard choice and analytical performance.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is demonstrably superior for the bioanalysis of Carbamazepine, particularly for methods employing mass spectrometric detection. The data presented indicates that methods utilizing SIL IS generally achieve high levels of precision and accuracy, effectively compensating for analytical variability. While methods with structural analog internal standards can be validated and are fit for purpose in many applications, they may be more susceptible to inaccuracies arising from differences in physicochemical properties compared to the analyte. For the most demanding applications requiring the highest level of accuracy and robustness, the use of this compound is strongly recommended. The choice of internal standard should be justified and validated based on the specific requirements of the study and regulatory guidelines.

References

Evaluating the Robustness of Analytical Methods for Carbamazepine: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of the anti-epileptic drug Carbamazepine (B1668303) in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. The robustness of an analytical method, particularly when using liquid chromatography-mass spectrometry (LC-MS), is critically dependent on the choice of an appropriate internal standard (IS) to compensate for variations in sample preparation and instrument response. This guide provides a comparative evaluation of analytical methods for Carbamazepine, with a focus on the performance of the stable isotope-labeled internal standard Carbamazepine-d2,15N against other commonly used internal standards.

Performance Comparison of Internal Standards

The selection of an internal standard is paramount in developing a robust bioanalytical method. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not be present in the endogenous samples. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard due to their physicochemical similarity to the analyte.

The following table summarizes the performance characteristics of analytical methods for Carbamazepine using this compound and other alternative internal standards based on published data.

Internal StandardAnalytical MethodMatrixLinearity (µg/mL)Accuracy (%)Precision (%RSD)Recovery (%)Key Findings
This compound LC-MS³Human Plasma0.50–30<8.23% (intra- and inter-day)<2.92%98.9–110.2High sensitivity and selectivity with negligible matrix effects.[1]
D10-CarbamazepineLC-MS/MSRat Plasma0.005–24.0–9.6 (inter-day), 2.6–9.5 (intra-day)->87Good recovery and precision.[2]
OxcarbazepineLC-MS (ion trap)-0.005–0.5---Used for simultaneous analysis of Carbamazepine and its metabolite.[2]
Propylparaben (B1679720)HPLC-UVRabbit Plasma0.5–4098.37–100.45 (inter-day), 97.53–103.58 (intra-day)0.53–2.75 (inter-day), 1.06–3.7 (intra-day)-A simple and rapid method, but may not fully compensate for MS matrix effects.[3]
PhenobarbitalSPE-HPLCHuman Plasma0.2–2592.09–108.5<7.9687.39–104.04Suitable for simultaneous analysis of Carbamazepine and its metabolites.[2]
ImipramineLC-MS/MSHuman Plasma-85.9–114.5<12-Applied for the quantification of Oxcarbazepine, a related compound.
CaffeineGC-MSHuman Plasma and Urine----Used in a method for simultaneous quantification of four antiepileptic drugs.

Based on the presented data, This compound demonstrates excellent performance in terms of accuracy, precision, and recovery, effectively minimizing matrix effects in a sensitive LC-MS³ method. While other internal standards like D10-Carbamazepine also show good performance, the use of a stable isotope-labeled standard with both deuterium (B1214612) and 15N provides a significant mass difference, reducing the risk of isotopic cross-talk. Non-isotopically labeled standards such as propylparaben and phenobarbital, while cost-effective and suitable for HPLC-UV methods, may not adequately correct for the variability inherent in LC-MS analysis, particularly ion suppression or enhancement caused by the sample matrix.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for sample preparation and analysis.

Method 1: LC-MS³ with this compound Internal Standard

  • Sample Preparation: To 5 µL of plasma, 5 µL of internal standard solution (this compound in methanol) and 1000 µL of methanol (B129727) were added to precipitate proteins. The sample was then processed for analysis.

  • Chromatographic Conditions:

    • System: Shimadzu UFLC XR system.

    • Mobile Phase: A gradient elution was used.

    • Column: Not specified in the provided abstract.

  • Mass Spectrometry Conditions:

    • Detection: MS³ mode.

    • Transitions:

      • Carbamazepine: m/z 237.0→220.1→192.2

      • This compound: m/z 240.1→196.2→181.2

Method 2: HPLC-UV with Propylparaben Internal Standard

  • Sample Preparation: Proteins were precipitated from plasma using methanol (1:1).

  • Chromatographic Conditions:

    • System: HPLC with UV detection.

    • Column: µ-Bondapak C18 (150 mm × 4.6 mm i.d).

    • Mobile Phase: Methanol and water (50:50, v/v).

    • Flow Rate: 1 mL/min.

    • Detection: UV at 285 nm.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of an analytical method's robustness, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation & Robustness Evaluation SampleCollection Biological Sample Collection (e.g., Human Plasma) Spiking Spiking with Carbamazepine & Internal Standard (e.g., this compound) SampleCollection->Spiking Extraction Protein Precipitation / LLE / SPE Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS or MS³ Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Ratio Calculation (Analyte/IS) Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Performance_Evaluation Performance Evaluation (Accuracy, Precision, Linearity, Recovery, Matrix Effect) Calibration_Curve->Performance_Evaluation Robustness_Assessment Robustness_Assessment Performance_Evaluation->Robustness_Assessment Robustness Assessment (Varying Method Parameters)

Caption: Workflow for evaluating the robustness of a bioanalytical method for Carbamazepine.

References

Performance of Carbamazepine-d2,15N in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accurate quantification of therapeutic drugs in biological matrices. This guide provides a comprehensive comparison of the performance of Carbamazepine-d2,15N as an internal standard for the analysis of Carbamazepine (B1668303) in various biological matrices. Data from published studies are presented to aid in the selection of the most suitable internal standard for specific research needs.

Executive Summary

This compound has demonstrated excellent performance as an internal standard for the quantification of Carbamazepine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It exhibits high accuracy, precision, and recovery, with minimal matrix effects. While extensive data is available for its use in plasma, performance data in other biological matrices such as urine, serum, and tissue homogenates are less documented in the currently available literature. This guide presents the available data for this compound and compares it with another commonly used deuterated internal standard, Carbamazepine-d10, to provide a broader perspective for researchers.

Performance in Human Plasma

A study by Wang et al. (2022) provides a thorough validation of an LC-MS/MS method for the quantification of Carbamazepine in human plasma using this compound as an internal standard. The key performance parameters are summarized in the table below.

Performance MetricResultCitation
Linearity Range 0.50–30 µg/mL (r = 0.9973)[1][2]
Intra-day Precision <8.23%[1][2][3]
Inter-day Precision <8.23%[1][2][3]
Accuracy -1.74% to 2.92%[1][2][3]
Recovery 98.9–110.2%[1]
Matrix Effect Low: 94.3 ± 8.66%Medium: 107.7 ± 6.83%High: 112.5 ± 4.11%[1][2]
Stability Stable under various storage conditions (long-term at -70°C, short-term, and freeze-thaw cycles)[1][2]

Performance in Other Biological Matrices

Serum

A validated LC-MS/MS method for the quantification of Carbamazepine in human serum utilized deuterated analyte congeners as internal standards, demonstrating good agreement between laboratories.[4] Another study describes a method for the simultaneous separation and determination of Carbamazepine and its deuterated analogue (2H10 CBZ) in serum using HPLC-UV.[5]

Performance Metric (Carbamazepine-d10)ResultCitation
Linearity Range 0.5-20 µg/mL (r ≥ 0.999)[5]
Within-day Precision < 6%[5]
Urine

A validated method for the quantitative determination of Carbamazepine in urine by HPLC used an internal standard, although the specific deuterated standard was not mentioned in the abstract. The method demonstrated linearity and specificity.[6] Another study on the determination of Carbamazepine in urine and water samples also highlights a validated analytical method.[7][8] While a specific study detailing the performance of this compound in urine was not identified, the suitability of deuterated internal standards for urine drug testing is generally recognized.[9]

Performance Metric (General Method)ResultCitation
Linearity Range 0.50 - 50.0 mcg/ml (r = 0.99900)[6]
Specificity Confirmed[6]
Tissue Homogenates

A study involving the analysis of six anticonvulsant drugs, including Carbamazepine, in whole blood and liver tissue samples utilized deuterated internal standards. This suggests the applicability of such standards in complex tissue matrices.[10]

Comparison with Carbamazepine-d10

Carbamazepine-d10 is another widely used stable isotope-labeled internal standard for Carbamazepine quantification. While a direct head-to-head comparison with this compound was not found in the reviewed literature, performance data for Carbamazepine-d10 in various matrices are available.

Biological MatrixInternal StandardKey Performance DataCitation
Human Plasma Carbamazepine-d10LLOQ: 5 ng/ml, Recovery: >87%, Intra-day CV: 2.6-9.5%, Inter-day CV: 4.0-9.6%[11][12]
Human Serum Carbamazepine-d10Linearity: 0.5-14 µg/ml (r ≥ 0.999), Within-day Precision: < 6%[5]

Experimental Protocols

Sample Preparation for Human Plasma using this compound

The following protocol is summarized from the work of Wang et al. (2022).[1][2]

  • Sample Collection : Collect human plasma samples.

  • Internal Standard Addition : Add 5 µL of the this compound internal standard working solution to 5 µL of the plasma sample.

  • Protein Precipitation : Add 1000 µL of methanol (B129727) to the sample, vortex for 1 minute to precipitate proteins.

  • Centrifugation : Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer : Transfer the supernatant for LC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample 5 µL Human Plasma add_is Add 5 µL this compound IS plasma_sample->add_is protein_precipitation Add 1000 µL Methanol & Vortex add_is->protein_precipitation centrifuge Centrifuge protein_precipitation->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation Chromatographic Separation supernatant->lc_separation Inject ms_detection Mass Spectrometric Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Fig. 1: Experimental workflow for plasma sample preparation and analysis.
General Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The following is a generalized workflow for the analysis of Carbamazepine using a deuterated internal standard.

logical_relationship cluster_input Input cluster_process Analytical Process cluster_output Output Analyte Carbamazepine in Biological Matrix Extraction Sample Extraction Analyte->Extraction IS This compound (Internal Standard) IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization MS_Analysis MS/MS Analysis (MRM) Ionization->MS_Analysis Analyte_Signal Analyte Signal MS_Analysis->Analyte_Signal IS_Signal Internal Standard Signal MS_Analysis->IS_Signal Ratio Analyte/IS Ratio Analyte_Signal->Ratio IS_Signal->Ratio Quantification Concentration Quantification Ratio->Quantification

Fig. 2: Logical relationship in quantitative analysis using an internal standard.

Conclusion

This compound is a highly reliable internal standard for the quantification of Carbamazepine in human plasma, offering excellent accuracy, precision, and recovery. While its performance in other biological matrices is not as extensively documented, the available data on other deuterated internal standards like Carbamazepine-d10 suggest that stable isotope-labeled internal standards are generally well-suited for the analysis of Carbamazepine across various biological samples. Researchers should consider the specific requirements of their matrix and analytical method when selecting an internal standard. Further validation studies of this compound in matrices such as urine, serum, and tissue homogenates would be beneficial to the scientific community.

References

The Gold Standard in Bioanalysis: Justifying the Use of a Dual-Labeled Internal Standard like Carbamazepine-d2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision that profoundly impacts data reliability. This guide provides an objective comparison of a dual-labeled internal standard, Carbamazepine-d2,15N, against single-labeled and structural analog alternatives, supported by experimental data, to illustrate its superior performance in mitigating common analytical challenges.

In the complex milieu of biological matrices, even with advanced analytical instrumentation like liquid chromatography-mass spectrometry (LC-MS), variability is inherent.[1][2] An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variations arising during sample preparation, injection, and analysis.[3] While various types of internal standards exist, stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard in regulated bioanalysis due to their ability to closely mimic the analyte of interest.[4]

A dual-labeled internal standard, such as this compound, offers an even more robust solution by incorporating two different stable isotopes. This approach provides a significant mass shift from the unlabeled analyte, minimizing potential isotopic cross-interference, and utilizes isotopes like ¹⁵N that are less prone to the chromatographic isotope effects sometimes observed with deuterium (B1214612) (²H) labeling.[4][5] This ensures co-elution with the analyte, which is paramount for accurate compensation of matrix effects like ion suppression.[6][7]

Performance Comparison: Dual-Labeled vs. Single-Labeled and Analog Internal Standards

The following table summarizes representative performance data for the quantification of Carbamazepine (B1668303) using different types of internal standards. The data is collated from various bioanalytical method validation studies.

Performance ParameterThis compound (Dual-Labeled)Carbamazepine-d10 (Single-Labeled)Structural Analog (e.g., Oxcarbazepine)Justification for Superior Performance of Dual-Labeled IS
Accuracy (% Bias) -1.74% to 2.92%[8][9]Typically within ±10%[10]Can exceed ±15%[1]The near-identical physicochemical properties of this compound ensure it tracks the analyte's behavior more closely through sample preparation and analysis, leading to more accurate quantification.[8][9]
Precision (%RSD) <8.23%[8][9]<10%[10]Often >10%[1]Co-elution and identical ionization behavior minimize variability, resulting in superior precision compared to analogs which may have different extraction recoveries and ionization efficiencies.[8][9]
Matrix Effect Effectively compensated[8][9]Generally well-compensated[10]Inconsistent compensation[1][6]As a SIL-IS, this compound experiences the same ion suppression or enhancement as the analyte, allowing for effective normalization of the signal.[6] The dual label ensures this compensation is robust.
Chromatographic Separation from Analyte No significant separation observed[8][9]Potential for partial separationSeparated by designThe use of ¹⁵N in addition to deuterium minimizes the potential for isotopic effects that can sometimes cause deuterium-labeled standards to separate from the analyte on certain chromatographic columns.[5]

Experimental Protocol: Quantification of Carbamazepine in Human Plasma using this compound

This protocol outlines a typical LC-MS/MS method for the quantification of Carbamazepine in human plasma.

1. Materials and Reagents:

  • Carbamazepine certified reference standard

  • This compound internal standard

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

2. Preparation of Stock and Working Solutions:

  • Carbamazepine Stock Solution (1.00 mg/mL): Accurately weigh and dissolve Carbamazepine in methanol.

  • Internal Standard Stock Solution (1.00 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Carbamazepine Working Solutions: Serially dilute the stock solution with 50:50 methanol/water to prepare calibration standards and quality control (QC) samples at desired concentrations.

  • Internal Standard Working Solution (10.0 µg/mL): Dilute the IS stock solution with 50:50 methanol/water.[8]

3. Sample Preparation (Protein Precipitation):

  • Aliquot 5 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[8]

  • Add 5 µL of the Internal Standard Working Solution (10.0 µg/mL).[8]

  • Add 1000 µL of methanol to precipitate proteins.[8]

  • Vortex the mixture for 1 minute.[8]

  • Centrifuge at 12,000 rpm for 5 minutes at 4°C.[8]

  • Transfer 2 µL of the supernatant for LC-MS/MS analysis.[8]

4. LC-MS/MS Conditions:

  • LC System: Shimadzu UFLC XR or equivalent[9]

  • Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent[9]

  • Mobile Phase A: 0.1% Formic acid in water[9]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[9]

  • Flow Rate: 0.25 mL/min[9]

  • Gradient Elution: A suitable gradient to ensure separation from endogenous interferences.

  • Mass Spectrometer: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer[9]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Carbamazepine: m/z 237.0 → 220.0 → 192.0 (MS³)[11]

    • This compound (IS): m/z 240.1 → 196.2 → 181.0 (MS³)[11]

5. Data Analysis:

  • Quantify Carbamazepine by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of Carbamazepine in the QC and unknown samples from the calibration curve.

Visualizing the Rationale for a Dual-Labeled Internal Standard

The following diagrams illustrate the experimental workflow and the logical justification for using a dual-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Supernatant Supernatant->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS Data Data Processing (Peak Area Ratio) MS->Data

Bioanalytical workflow for Carbamazepine quantification.

justification_diagram cluster_challenges Common Bioanalytical Challenges cluster_is Internal Standard (IS) Properties cluster_outcomes Analytical Outcomes V Sample Prep Variability IS_Analog Structural Analog IS V->IS_Analog Partial Compensation IS_Single Single-Labeled IS (e.g., d10) V->IS_Single Good Compensation IS_Dual Dual-Labeled IS (this compound) V->IS_Dual Excellent Compensation M Matrix Effects (Ion Suppression/Enhancement) M->IS_Analog M->IS_Single M->IS_Dual I Instrumental Drift I->IS_Analog I->IS_Single I->IS_Dual O_Inaccurate Inaccurate & Imprecise Data IS_Analog->O_Inaccurate O_Improved Improved Data Quality IS_Single->O_Improved O_Optimal Optimal Accuracy & Precision IS_Dual->O_Optimal

Justification for using a dual-labeled internal standard.

References

Safety Operating Guide

Safe Disposal of Carbamazepine-d2,15N: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of Carbamazepine-d2,15N, a stable isotope-labeled compound. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting. Adherence to these guidelines is crucial for personnel safety and environmental protection.

This compound is classified as a hazardous substance. While the deuterium (B1214612) and nitrogen-15 (B135050) isotopes are stable and not radioactive, the hazardous properties of the carbamazepine (B1668303) molecule dictate the disposal protocol.[1][][3] Improper disposal can lead to environmental contamination and potential health risks.

Hazard Profile Summary

A thorough understanding of the hazards associated with this compound is the first step in its safe management. The following table summarizes its key hazard classifications.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity (Oral) Harmful if swallowed.центре
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Skin Sensitization May cause an allergic skin reaction.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.
Hazardous to the Aquatic Environment Harmful to aquatic life with long-lasting effects.

This data is based on the Safety Data Sheet for this compound and general information for Carbamazepine.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is in line with general guidelines for the disposal of hazardous chemical waste.[4][5][6][7]

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or glasses.

    • A laboratory coat.

    • In case of potential dust or aerosol generation, a respirator may be necessary.[8]

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in the regular trash.[4][5]

  • Designate a specific, properly labeled hazardous waste container for this compound waste.

  • The container must be:

    • Made of a compatible material (e.g., a high-density polyethylene (B3416737) (HDPE) bottle).

    • In good condition with a secure, leak-proof cap.[9]

  • Keep the waste container closed except when adding waste.[4][9]

  • Segregate this compound waste from other incompatible waste streams. For example, do not mix with strong oxidizing agents.[8]

3. Labeling of Waste Containers:

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound".

    • The specific hazard pictograms (see table above).

    • The date when the first waste was added to the container.

    • Your name, laboratory, and contact information.

4. Storage of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[9]

  • The SAA should be at or near the point of waste generation.

  • Ensure the storage area is secure and away from general laboratory traffic.

  • Use secondary containment (e.g., a chemical-resistant tray or bin) to prevent the spread of material in case of a spill.[4][5]

5. Disposal of Empty Containers:

  • Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.

  • To decontaminate a container, triple rinse it with a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Collect the rinsate as hazardous waste in your designated this compound waste container.[4][7]

  • After triple rinsing, deface the original label on the container before disposing of it in the appropriate solid waste stream (e.g., glass or plastic recycling, as per your institution's guidelines).[4]

6. Arranging for Waste Pickup:

  • Once the hazardous waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste solid or liquid? ppe->waste_type empty_container Is the original container empty? ppe->empty_container solid_waste Place in Labeled Hazardous Waste Container for Solids waste_type->solid_waste Solid liquid_waste Place in Labeled Hazardous Waste Container for Liquids waste_type->liquid_waste Liquid store_waste Store Waste Container in Designated Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste empty_container->waste_type No triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->liquid_waste dispose_container Dispose of Decontaminated Container in Appropriate Solid Waste Stream deface_label->dispose_container full_or_time Container Full or Max Accumulation Time? store_waste->full_or_time full_or_time->store_waste No request_pickup Arrange for Pickup by EHS or Licensed Contractor full_or_time->request_pickup Yes end End of Process request_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Carbamazepine-d2,15N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of Carbamazepine-d2,15N, a stable isotope-labeled form of the active pharmaceutical ingredient Carbamazepine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and ensuring proper disposal of waste.

Hazard Identification and Personal Protective Equipment (PPE)

Carbamazepine is classified as a potent compound with specific health hazards. The isotopically labeled form, this compound, should be handled with the same precautions as the parent compound.

Hazard Statements for this compound:

  • Harmful if swallowed.[1][2]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3]

  • May cause an allergic skin reaction.[1][2][3]

  • Suspected of damaging fertility or the unborn child.[1][4]

  • May cause damage to organs through prolonged or repeated exposure.[4][5]

  • Harmful to aquatic life with long-lasting effects.[1]

Due to these hazards, a stringent PPE protocol is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategoryItem
Respiratory Protection A NIOSH-approved respirator is required. For operations with a high risk of aerosol or dust generation, a Powered Air-Purifying Respirator (PAPR) is recommended.[6][7] For lower-risk activities, a full-facepiece respirator with appropriate particulate filters (P100/FFP3) should be used.[6] A proper fit test is essential.[6]
Hand Protection Double gloving with nitrile gloves is required.[6][8] The outer pair should be changed immediately upon contamination or at regular intervals.[6]
Body Protection A disposable, back-closing, long-sleeved gown or coveralls made of a material like Tyvek should be worn.[6][9]
Eye Protection Chemical splash goggles providing a complete seal around the eyes are mandatory.[6] A face shield may be worn over goggles for additional protection.[6]
Foot Protection Disposable shoe covers must be worn in the designated handling area and removed before exiting.[6][9]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling this compound. All handling of this compound should be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.

2.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container should be stored in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[10] Recommended storage temperature is between 2°C and 8°C.[11]

  • Store the compound in a locked cabinet or area with restricted access.[4][12]

2.2. Weighing and Solution Preparation

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the workspace by covering it with absorbent, disposable bench paper.

  • Weighing:

    • Perform all weighing operations within a ventilated enclosure, such as a chemical fume hood or a balance enclosure.

    • Use dedicated, clean weighing tools.

    • To minimize dust generation, do not pour the powder directly. Use a spatula to transfer the solid.

  • Solution Preparation:

    • Add the solvent to the weighed this compound in the fume hood.

    • Keep the container covered as much as possible during the process.[6]

2.3. Post-Handling Decontamination

  • Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[6]

  • Remove PPE in the designated doffing area, taking care to avoid self-contamination.[6]

  • Wash hands thoroughly with soap and water after removing gloves.[5][8][11]

Spill Management

In the event of a spill, immediate action is required to prevent exposure and contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with absorbent material from a chemical spill kit.

    • Gently sweep or vacuum the material. Avoid generating dust.[8] A vacuum cleaner must be fitted with a HEPA filter.[8]

    • Place all contaminated materials into a labeled hazardous waste container.[8]

    • Clean the spill area with a suitable decontamination solution.

  • Major Spills:

    • Evacuate the area immediately and alert the emergency response team.

    • Restrict access to the contaminated area.

    • Follow established emergency procedures.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste:

    • This includes contaminated PPE (gloves, gowns, shoe covers), absorbent paper, and weighing papers.

    • Place all solid waste in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste, including unused solutions and cleaning solutions, in a designated, leak-proof hazardous waste container.

    • Do not pour any liquid waste down the drain.[5][8]

  • Container Disposal:

    • Empty containers may retain residual powder and should be treated as hazardous waste.[8]

    • Puncture containers to prevent reuse and dispose of them in the designated solid hazardous waste stream.[8]

  • Final Disposal:

    • All waste must be handled and disposed of in accordance with local, state, and federal regulations.[8] Consult with your institution's environmental health and safety department for specific disposal procedures.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound, from receiving the compound to the final disposal of waste.

cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood/Glove Box) cluster_disposal Decontamination & Disposal receiving Receive & Inspect Compound storage Store in Secure, Cool, & Dry Location receiving->storage Intact don_ppe Don Appropriate PPE storage->don_ppe weighing Weigh Compound don_ppe->weighing solution_prep Prepare Solution weighing->solution_prep decontaminate Decontaminate Work Area & Equipment solution_prep->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe waste_disposal Dispose of Hazardous Waste (Solid & Liquid) doff_ppe->waste_disposal

Caption: Workflow for Safe Handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。